DL-threo-Chloramphenicol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
1420043-66-8 |
|---|---|
Formule moléculaire |
C11H12Cl2N2O5 |
Poids moléculaire |
328.16 g/mol |
Nom IUPAC |
2,2-dichloro-N-[1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/i1D,2D,3D,4D,9D |
Clé InChI |
WIIZWVCIJKGZOK-NEKQGQCZSA-N |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to DL-threo-Chloramphenicol-d5: Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of DL-threo-Chloramphenicol-d5, a deuterated isotopologue of the broad-spectrum antibiotic chloramphenicol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry, where isotopically labeled internal standards are crucial for accurate quantification.
Core Physical and Chemical Properties
This compound is a synthetic compound where five hydrogen atoms in the chloramphenicol molecule have been replaced by deuterium. This isotopic labeling is typically on the phenyl ring and the benzylic position, which provides a distinct mass shift for use in mass spectrometry-based assays.[1][2]
Summary of Quantitative Data
The following table summarizes the key physical and chemical properties of this compound compiled from various sources.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₇D₅Cl₂N₂O₅ | [3][4] |
| Molecular Weight | 328.16 g/mol | [1][3][4][5] |
| CAS Number | 202480-68-0 | [3] |
| Melting Point | 143 - 146°C | [6] |
| Boiling Point | No data available | [3] |
| Appearance | Solid | [3][6] |
| Solubility | DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly) | [6] |
| Purity | ≥97.0% (HPLC) | [1][4] |
| Storage Temperature | Refrigerator (2-8°C) | [6][7] |
Structural Information
The structural formula of this compound is presented below, highlighting the positions of deuterium labeling.
Synonyms: DL-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-β-(4-nitrophenyl-2,3,5,6-d4)ethyl-β-d]acetamide[1]
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and complete characterization of this compound are not publicly available, this section outlines the general methodologies used for the quality control and analysis of this compound, based on common practices for isotopically labeled standards.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard technique to determine the purity of chemical compounds. For this compound, a reversed-phase HPLC method is typically employed.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid or acetic acid) is commonly used.
-
Detection: UV detection at a wavelength where chloramphenicol has a strong absorbance, such as 278 nm.
-
Procedure: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Identity Confirmation and Quantification
Mass spectrometry is essential for confirming the identity (correct mass) and isotopic enrichment of this compound. It is also the primary technique where this compound is used as an internal standard.
-
Ionization Technique: Electrospray ionization (ESI) in negative ion mode is often used for chloramphenicol analysis.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap, TOF) can be used.
-
Multiple Reaction Monitoring (MRM) for Quantification: When used as an internal standard, specific precursor-to-product ion transitions are monitored for both the analyte (chloramphenicol) and the internal standard (this compound). For example, a precursor ion of m/z 326 for the deuterated standard might be monitored.[8][9]
-
Procedure: The compound is introduced into the mass spectrometer, typically via an LC system. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound, confirming its identity. For quantification, a known amount of this compound is spiked into the sample containing the non-labeled chloramphenicol. The ratio of the analyte signal to the internal standard signal is used to construct a calibration curve and accurately quantify the analyte.
Visualizations
General Workflow for Quantification of Chloramphenicol using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for the quantification of chloramphenicol in a biological matrix using this compound as an internal standard.
Caption: A typical analytical workflow for quantifying chloramphenicol.
Logical Relationship of Key Analytical Techniques
This diagram shows the relationship between the key analytical techniques used for the characterization and application of this compound.
Caption: Interrelation of analytical methods for quality control and application.
References
- 1. DL-苏-氯霉素-d5 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. scbt.com [scbt.com]
- 5. D-threo-2,2-Dichloro-N-[beta-hydroxy-alpha-(hydroxymethyl)-beta-(4-nitrophenyl-2,3,5,6-4)ethyl-beta-d]acetamide | C11H12Cl2N2O5 | CID 117064930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 202480-68-0 CAS MSDS (CHLORAMPHENICOL (D5)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. labsolu.ca [labsolu.ca]
- 8. waters.com [waters.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to DL-threo-Chloramphenicol-d5
This technical guide provides a comprehensive overview of this compound, a deuterated analog of Chloramphenicol. It is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Chloramphenicol in various matrices. This document details its molecular characteristics, applications, and a representative experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Molecular Profile and Chemical Structure
This compound is the deuterium-labeled form of DL-threo-Chloramphenicol, which is the racemic mixture of the antibiotic Chloramphenicol.[1][2] The inclusion of five deuterium atoms results in a mass shift of +5, making it an ideal internal standard for mass spectrometry-based assays.[3][4] The deuterium atoms are located on the p-nitrophenyl ring and the benzylic carbon.[3][5]
The chemical structure of this compound is shown below:
Structure Description: The molecule consists of a 2,3,5,6-tetradeuterio-4-nitrophenyl group attached to a deuterated carbon, which is bonded to both a hydroxyl group and a propan-2-yl chain. The second carbon of this chain is bonded to a dichloroacetamide group and a hydroxymethyl group.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₁₁D₅H₇Cl₂N₂O₅ | [6] |
| Molecular Weight | 328.16 g/mol | [1][3][6][7] |
| Exact Mass | 327.0437106 Da | [8] |
| Purity (Assay) | ≥97.0% (HPLC) | [3][4][6][9] |
| Mass Shift | M+5 | [3][4] |
| Appearance | Solid | [7] |
| CAS Number | 1420043-66-8 | [1][2][5] |
Analytical Applications
The primary application of this compound is as an internal standard for the quantitative analysis of Chloramphenicol by methods such as NMR, GC-MS, or LC-MS.[2][10] Its utility is particularly pronounced in the analysis of complex matrices such as food products (e.g., honey) and various biological samples.[11][12][13] Using a stable isotope-labeled internal standard like the d5 analog helps to correct for matrix effects and variations in sample preparation and instrument response, leading to higher accuracy and precision in quantification.[11]
Experimental Protocol: Quantification of Chloramphenicol in Biological Matrices using LC-MS/MS
This section details a representative methodology for the determination of Chloramphenicol in biological samples, employing this compound as an internal standard. This protocol is a composite based on established methods.[12][13]
Materials and Reagents
-
Analytical Standards: Chloramphenicol, this compound (CAP-d5)
-
Solvents: Acetonitrile, Methanol, Ethyl Acetate, Isopropanol (all analytical grade or higher)[13]
-
Reagents: Acetic acid, Ammonium acetate, Sodium chloride (NaCl), Hexane[13]
-
Water: Purified water
-
Solid Phase Extraction (SPE) Cartridges: Octadecyl C18[13]
Sample Preparation
-
Homogenization: Mix 5 g of the matrix sample with 5 mL of water. Add the internal standard (CAP-d5) at a known concentration. Add 10 mL of ethyl acetate and homogenize the mixture for approximately 1 minute.[13]
-
Centrifugation: Centrifuge the homogenate at ~2,930 x g for 10 minutes at 6°C.[13]
-
Extraction: Collect the upper organic layer (ethyl acetate) and evaporate it to dryness under a gentle stream of nitrogen at 45°C.[13]
-
Reconstitution & Washing: Redissolve the residue in 6 mL of 4% NaCl. Add 3 mL of hexane, shake, and discard the hexane layer. Repeat the hexane wash.[13]
-
Solid Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge. Pass the aqueous solution through the cartridge. Wash the cartridge to remove interferences and elute the analyte and internal standard.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Kinetex C8 (75 mm × 2.1 mm, 2.6 μm particle size) with a C8 precolumn.[13]
-
Mobile Phase A: 0.1% Acetic Acid with 0.5% Isopropanol in water.[13]
-
Mobile Phase B: Methanol.[13]
-
Flow Rate: 0.4 mL/min.[13]
-
Injection Volume: 10 μL.[13]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a higher percentage of mobile phase B to elute the analytes, followed by re-equilibration. For example: 0–2.5 min at 85% A, ramp to 55% A by 3.0 min, and return to 85% A by 4.2 min.[13]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative Ion Heated Electrospray Ionization (H-ESI).[12]
-
Detection: Triple Stage Quadrupole Mass Spectrometer.[12]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
Chloramphenicol: 321 → 152 and 321 → 194.[13]
-
Chloramphenicol-d5: Appropriate mass-shifted transitions would be monitored (e.g., 326 → 157).
-
-
Workflow Visualization
The following diagram illustrates the general experimental workflow for the quantification of Chloramphenicol using this compound as an internal standard.
Caption: Experimental workflow for sample analysis using an internal standard.
References
- 1. immunomart.com [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DL-苏-氯霉素-d5 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. D-threo-2,2-Dichloro-N-[beta-hydroxy-alpha-(hydroxymethyl)-beta-(4-nitrophenyl-2,3,5,6-4)ethyl-beta-d]acetamide | C11H12Cl2N2O5 | CID 117064930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, Analytical Standard, 97.0% (HPLC), MilliporeSigma Supelco 1 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. threo-Chloramphenicol-D5 - High-Purity Deuterated Reference Standard for LC-MS/MS Calibration [witega.de]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis and Purification of DL-threo-Chloramphenicol-d5
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of DL-threo-Chloramphenicol-d5. The protocols described herein are based on established chemical syntheses of chloramphenicol, adapted for the introduction of deuterium isotopes. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This compound is a crucial internal standard for use in quantitative analysis by mass spectrometry, ensuring accuracy in therapeutic drug monitoring and research applications.
Overview and Chemical Properties
This compound is the deuterated analog of the racemic threo-isomer of chloramphenicol, a broad-spectrum antibiotic. The "d5" designation indicates the presence of five deuterium atoms, which replace hydrogen atoms at specific positions in the molecule. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of chloramphenicol.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC).
| Parameter | Value | Source |
| Chemical Formula | C₁₁H₇D₅Cl₂N₂O₅ | [1][2][3] |
| Molecular Weight | 328.16 g/mol | [1][2][3] |
| Deuteration Pattern | 4-nitrophenyl-2,3,5,6-d4, benzyl-d | [2][3][4] |
| Purity (by HPLC) | >95% or ≥97.0% | [1][3] |
| CAS Number | 1420043-66-8 | [4] |
| Appearance | White to yellowish-white crystalline powder | [5] |
Proposed Synthesis of this compound
The following multi-step synthesis is a proposed pathway for this compound, based on the well-documented synthesis of chloramphenicol starting from p-nitroacetophenone.[6][7][8] The key modifications involve the use of a deuterated starting material (p-nitroacetophenone-d4) and a deuterated reducing agent to introduce the fifth deuterium atom at the benzylic position.
Synthesis Pathway Diagram
Caption: Proposed synthesis pathway for this compound.
Detailed Experimental Protocols
Step 1: Bromination of p-Nitroacetophenone-d4
-
Objective: To synthesize p-nitro-α-bromoacetophenone-d4.
-
Procedure: p-Nitroacetophenone-d4 is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise while maintaining the temperature below 20°C. After the addition is complete, the mixture is stirred for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then poured into ice water, and the precipitated product is filtered, washed with water, and dried.[6][7]
-
Expected Yield: ~95%.
Step 2: Amination of p-Nitro-α-bromoacetophenone-d4
-
Objective: To synthesize p-nitro-α-aminoacetophenone-d4 hydrochloride.
-
Procedure: The bromo-ketone from Step 1 is dissolved in a suitable solvent like chloroform. Hexamethylenetetramine is added, and the mixture is refluxed to form a quaternary salt.[6] The salt is then hydrolyzed by refluxing with a mixture of ethanol and concentrated hydrochloric acid. Upon cooling, the hydrochloride salt of the amino-ketone precipitates and is collected by filtration.[6][9]
-
Expected Yield: ~90%.
Step 3: Acetylation of p-Nitro-α-aminoacetophenone-d4 Hydrochloride
-
Objective: To protect the amino group by forming p-nitro-α-acetamidoacetophenone-d4.
-
Procedure: The amino-ketone hydrochloride is suspended in water containing sodium acetate. Acetic anhydride is added portion-wise with vigorous stirring and cooling. The acetylated product precipitates from the solution, is filtered, washed with water, and dried.[6][7]
-
Expected Yield: ~90%.
Step 4: Hydroxymethylation
-
Objective: To form α-acetamido-β-hydroxy-p-nitropropiophenone-d4.
-
Procedure: The N-acetylated compound from Step 3 is reacted with formaldehyde (typically as paraformaldehyde) in the presence of a base like sodium bicarbonate.[6][8] The mixture is heated gently until the starting material is consumed. Upon cooling and acidification, the product precipitates.
-
Expected Yield: ~70-80%.
Step 5: Stereoselective Reduction with Deuterium Incorporation
-
Objective: To reduce the ketone to a secondary alcohol, introducing the fifth deuterium atom and establishing the threo stereochemistry.
-
Procedure: The propiophenone derivative from Step 4 is dissolved in methanol. The solution is cooled in an ice bath, and sodium borodeuteride (NaBD₄) is added in small portions. The use of NaBD₄ introduces the deuterium atom at the benzylic position. This reduction typically yields a mixture of threo and erythro diastereomers.[10] The reaction is quenched by adding acetone, and the solvent is removed under reduced pressure. The residue contains the mixture of diastereomeric diols.
-
Expected Yield: >90% (mixture of isomers).
Step 6: Deacetylation (Acid Hydrolysis)
-
Objective: To remove the acetyl protecting group to yield the aminodiol base.
-
Procedure: The mixture of acetylated diols from Step 5 is refluxed with dilute hydrochloric acid. This hydrolyzes the amide bond, yielding the hydrochloride salt of DL-threo/erythro-2-amino-1-(p-nitrophenyl-d4)-1-d-1,3-propanediol. The solution is then neutralized with a base (e.g., NaOH) to precipitate the free aminodiol base. The threo isomer is then separated as described in the purification section.
-
Expected Yield: High, separation yield depends on the diastereomeric ratio.
Step 7: Dichloroacetylation
-
Objective: To form the final product, this compound.
-
Procedure: The isolated DL-threo-aminodiol base is suspended in a solvent like methanol. Methyl dichloroacetate is added, and the mixture is refluxed for several hours.[10] Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization.
-
Expected Yield: ~40-50% based on the aminodiol.
Purification of this compound
Purification is critical to isolate the desired DL-threo isomer from the erythro isomer formed during the reduction step and to remove any remaining impurities. The primary methods are fractional crystallization and column chromatography.
Purification Workflow Diagram
Caption: Proposed purification workflow for this compound.
Detailed Purification Protocols
Protocol 3.2.1: Separation of Threo and Erythro Diastereomers The separation of the threo and erythro isomers of the aminodiol base is a critical step. The threo isomer is generally less soluble in many organic solvents than the erythro isomer.[10]
-
Method: Fractional crystallization. The crude mixture of aminodiol bases is dissolved in a minimal amount of a hot solvent, such as ethanol or ethyl acetate. The solution is allowed to cool slowly. The threo isomer will preferentially crystallize out of the solution. The crystals are collected by filtration. This process may need to be repeated to achieve high diastereomeric purity. The purity of the isomers can be monitored by HPLC or NMR spectroscopy.
Protocol 3.2.2: Final Purification by Recrystallization After the final dichloroacetylation step, the crude this compound is purified to remove any unreacted starting materials or by-products.
-
Method: Recrystallization is an effective method for purifying solid compounds.[11] The crude product is dissolved in a minimum amount of hot solvent (water is a common choice for chloramphenicol). The hot solution is filtered to remove any insoluble impurities and then allowed to cool slowly and undisturbed. Pure crystals of this compound will form, which are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Quality Control and Characterization
The final product should be rigorously tested to confirm its identity, purity, and isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound.
-
Mass Spectrometry (MS): Confirms the molecular weight (328.16 g/mol ) and the incorporation of five deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure and the specific positions of the deuterium labels by observing the absence of corresponding proton signals.
By following these proposed methodologies, researchers can effectively synthesize and purify high-quality this compound for use as a reliable internal standard in a variety of analytical applications.
References
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. mt.com [mt.com]
Navigating Isotopic Purity: A Technical Guide for DL-threo-Chloramphenicol-d5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the use of stable isotope-labeled compounds as internal standards is a cornerstone of accurate quantification in bioanalytical studies. DL-threo-Chloramphenicol-d5, a deuterated analog of the broad-spectrum antibiotic chloramphenicol, is frequently employed for this purpose in mass spectrometry-based assays.[1][2][3] Its efficacy is intrinsically linked to its isotopic purity. This technical guide provides an in-depth overview of the isotopic purity requirements, analytical methodologies for its determination, and the underlying principles crucial for its application in regulated and research environments.
The Critical Role of Isotopic Purity
The utility of this compound as an internal standard is predicated on its chemical identity to the unlabeled analyte, while being distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. The incorporation of five deuterium atoms results in a distinct mass shift, enabling precise differentiation from the endogenous or administered unlabeled chloramphenicol.[4] However, the presence of isotopologues with fewer than five deuterium atoms (d0 to d4) can introduce significant interference, leading to inaccuracies in quantitative analysis.[5][6] Therefore, stringent control and verification of isotopic purity are paramount to ensure the reliability and validity of experimental data.[5][6]
Isotopic Purity Specifications
While there is a lack of specific universal pharmacopeial standards exclusively for deuterated drugs, the isotopic purity of commercially available high-quality this compound is typically expected to be high.[7] The data presented below is a summary of typical specifications offered by various suppliers, which can be considered the de facto industry standard for research and development purposes.
| Parameter | Specification | Notes |
| Isotopic Purity (d5) | > 99.0% | Represents the percentage of the fully deuterated d5 species. |
| Chemical Purity | ≥ 97.0% | Determined by techniques such as HPLC. |
| Unlabeled Species (d0) | < 0.5% | The presence of the unlabeled compound can lead to an overestimation of the analyte. |
| Other Isotopologues (d1-d4) | Not explicitly defined, but minimized | The combined percentage of these species should be minimal to prevent spectral overlap. |
Note: Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific data.[4][8]
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for this compound necessitates high-resolution analytical techniques capable of distinguishing between different isotopologues. High-Resolution Mass Spectrometry (HRMS) is the primary method employed for this purpose.[9][10][11]
Methodology: High-Resolution Mass Spectrometry (HRMS)
1. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
The stock solution is further diluted to an appropriate concentration for direct infusion or LC-MS analysis.
2. Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.[10]
-
The instrument is calibrated to ensure high mass accuracy.
-
Electrospray ionization (ESI) is a common ionization technique for this type of analysis.[9][11]
3. Data Acquisition:
-
The sample is introduced into the mass spectrometer.
-
A full scan mass spectrum is acquired over a relevant m/z range.
-
The instrument is operated at a high resolution (e.g., > 60,000 FWHM) to ensure the baseline separation of the isotopic peaks.[6]
4. Data Analysis:
-
The mass spectrum corresponding to the this compound is extracted.
-
The peak areas for the monoisotopic masses of the d0, d1, d2, d3, d4, and d5 isotopologues are integrated.
-
The relative abundance of each isotopologue is calculated using the following formula:
% Relative Abundance (dx) = (Peak Area of dx / Sum of Peak Areas of all Isotopologues) * 100
5. Acceptance Criteria:
-
The calculated relative abundance of the d5 isotopologue must meet the predefined specification (e.g., > 99.0%).
-
The abundance of the d0 isotopologue should be below the specified limit (e.g., < 0.5%).
Visualizing Key Processes
To further elucidate the critical workflows, the following diagrams, generated using the DOT language, illustrate the synthesis and analysis pathways.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Analytical Workflow for Isotopic Purity Determination.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. For researchers, scientists, and drug development professionals, a thorough understanding of the purity requirements and the analytical methods for their verification is essential. Adherence to high-purity standards, as outlined in this guide, ensures the generation of robust and defensible data in both research and regulated environments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DL-トレオ-クロラムフェニコール-d5 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. scbt.com [scbt.com]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of DL-threo-Chloramphenicol-d5
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DL-threo-Chloramphenicol-d5. The information is intended for researchers, scientists, and drug development professionals who utilize this deuterated analog, primarily as an internal standard in quantitative analyses.
Executive Summary
This compound is a stable, isotopically labeled form of chloramphenicol. Proper storage is crucial to maintain its integrity and ensure accurate analytical results. This document outlines the recommended storage conditions, summarizes the stability of its non-deuterated counterpart, chloramphenicol, under various stress conditions, and provides detailed experimental protocols for stability-indicating studies. While specific quantitative stability data for the deuterated form is not extensively available, the degradation pathways are expected to be analogous to chloramphenicol. The potential for a kinetic isotope effect, where the deuterium substitution may slightly slow down degradation rates, should be considered.
Chemical Information and Recommended Storage
Proper handling and storage are paramount to preserving the chemical and isotopic purity of this compound.
| Parameter | Recommendation | Citations |
| Storage Temperature (Neat/Solid) | 2-8°C or +4°C | |
| Storage Temperature (Stock Solutions) | -20°C for short-term (1 month) or -80°C for long-term (6 months) | [1] |
| Shelf Life | Varies by manufacturer; one source indicates 1095 days, while others suggest a limited shelf life. Always refer to the product's certificate of analysis. | [2] |
| Light Conditions | Protect from light. | [3] |
| Incompatible Materials | Water. | [4] |
Stability Profile
Summary of Forced Degradation Studies on Chloramphenicol
The following table summarizes the outcomes of forced degradation studies on chloramphenicol, which can be extrapolated to its deuterated analog.
| Stress Condition | Reagents and Conditions | Observed Degradation | Key Degradation Products | Citations |
| Acid Hydrolysis | 1N HCl and 5N HCl, reflux at 80°C for 2 hours | Significant degradation | 2-amino-1-(4-nitrophenyl)propane-1,3-diol (AMPD) | [7] |
| Alkaline Hydrolysis | 0.1 M NaOH at 70°C for 60 minutes; 0.1N, 1N, and 5N NaOH, reflux at 80°C for 2 hours | Complete degradation | AMPD, additional unidentified products | [5][7] |
| Oxidative Degradation | 3% H₂O₂ at 70°C for 3 hours | Significant degradation | Multiple unidentified products | [5][7] |
| Thermal Degradation (Dry Heat) | 80°C for 2 hours | Stable | - | [8] |
| Thermal Degradation (Wet Heat) | Reflux in Milli Q water at 80°C for 2 hours | Significant degradation | Multiple unidentified products | [7] |
| Photochemical Degradation | Exposure to UV light | Significant degradation | Multiple unidentified products | [7] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on chloramphenicol, which can be adapted for this compound.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Working Solution: Dilute the stock solution with the appropriate mobile phase to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
Forced Degradation (Stress Testing) Protocol
For each condition, a sample of the stock solution is treated as described below. After the specified time, the solution is cooled to room temperature, neutralized if necessary, and diluted with the mobile phase to the working concentration for analysis.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 70°C in a water bath for 60 minutes. After cooling, neutralize the solution with 1 mL of 1 M NaOH.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 70°C in a water bath for 60 minutes. After cooling, neutralize the solution with 1 mL of 0.1 M HCl.[5]
-
Oxidative Degradation: To 1 mL of the stock solution, add 3 mL of 3% H₂O₂. Keep the mixture at 70°C in a water bath for 3 hours.[5]
-
Thermal Degradation: Place the stock solution in a volumetric flask and keep it at 70°C in a water bath for 3 hours.[5]
Stability-Indicating HPLC Method
A robust stability-indicating method is crucial to separate the parent compound from its degradation products.
| Parameter | Specification | Citations |
| Column | C18 (250 mm, 4.6 mm i.d., 5 µm) | [5] |
| Mobile Phase | Acetonitrile - 0.05 M Phosphate Buffer (pH 4.0) (30:70, v/v) | [5] |
| Flow Rate | 1 mL/minute | [5] |
| Column Temperature | 40°C | [5] |
| Detection Wavelength | 230 nm | [5] |
Visualizations
The following diagrams illustrate the mechanism of action of chloramphenicol and a general workflow for its stability testing.
Caption: Mechanism of action of Chloramphenicol.
Caption: Workflow for stability testing.
Conclusion
This compound is a chemically stable molecule when stored under the recommended conditions of refrigeration (2-8°C), protection from light, and in a dry state. For solutions, storage at -20°C or -80°C is advised to minimize degradation. While direct stability data for the deuterated compound is limited, the degradation pathways are expected to mirror those of chloramphenicol, primarily through hydrolysis and oxidation. The provided experimental protocols offer a robust framework for conducting stability-indicating studies to ensure the integrity of this compound for its intended use in sensitive analytical applications.
References
- 1. The photocatalytic degradation of chloramphenicol with electrospun Bi2O2CO3-poly(ethylene oxide) nanofibers: the synthesis of crosslinked polymer, degradation kinetics, mechanism and cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. What is the mechanism of Chloramphenicol Palmitate? [synapse.patsnap.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. spacefrontiers.org [spacefrontiers.org]
- 5. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide: Safety and Handling of DL-threo-Chloramphenicol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and biological effects of DL-threo-Chloramphenicol-d5. The information is intended for laboratory personnel and professionals in drug development who work with this compound.
Chemical and Physical Properties
This compound is the deuterated form of DL-threo-Chloramphenicol, the racemic mixture of the antibiotic chloramphenicol. It is primarily utilized as an internal standard in analytical testing, such as mass spectrometry.[1] While specific physical data for the deuterated compound is limited, the properties are expected to be very similar to the non-deuterated form.
| Property | Value | Reference |
| Synonyms | DL-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-β-(4-nitrophenyl-2,3,5,6-d4)ethyl-β-d]acetamide | [2] |
| Molecular Formula | C₁₁H₇D₅Cl₂N₂O₅ | [3] |
| Molecular Weight | 328.16 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [4] |
| Melting Point | 143 °C | [5] |
| Boiling Point | No data available | [3] |
| Solubility | Soluble in DMSO (10 mM) | |
| Stability | Stable under recommended storage conditions. | [3] |
| Storage | Store at -20°C for long-term storage. | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary health concern is its potential carcinogenicity.
| Hazard Class | Category | Hazard Statement |
| Carcinogenicity | 1B | H350: May cause cancer |
Signal Word: Danger
Hazard Pictograms:
-
GHS08 (Health Hazard)
Precautionary Statements:
| Code | Statement |
| P201 | Obtain special instructions before use. |
| P202 | Do not handle until all safety precautions have been read and understood. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P308 + P313 | IF exposed or concerned: Get medical advice/ attention. |
| P405 | Store locked up. |
| P501 | Dispose of contents/ container to an approved waste disposal plant. |
Toxicological Information
The toxicological profile of this compound is considered to be analogous to that of chloramphenicol. The most significant toxicities associated with chloramphenicol are hematological, specifically bone marrow suppression and a rare but often fatal aplastic anemia.[6][7]
Key Toxicological Effects:
-
Bone Marrow Suppression: A dose-dependent and reversible suppression of bone marrow can occur, primarily affecting red blood cell production.[7]
-
Aplastic Anemia: An idiosyncratic and irreversible aplastic anemia is a rare but serious risk, which is not dose-dependent.[6]
-
Carcinogenicity: Chloramphenicol is classified as a Group 2A carcinogen by the IARC, meaning it is probably carcinogenic to humans.[8]
-
Mitochondrial Toxicity: Chloramphenicol inhibits mitochondrial protein synthesis, which can lead to cellular dysfunction and toxicity.[1][9]
Experimental Protocols
Safe Handling Protocol for a Carcinogenic Compound
Given its classification as a potential carcinogen, strict adherence to safety protocols is mandatory when handling this compound.
1. Engineering Controls:
- All work with the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
- The work surface within the fume hood should be covered with an absorbent, impermeable liner.
2. Personal Protective Equipment (PPE):
- Gloves: Wear two pairs of nitrile gloves. Change gloves immediately if contaminated.
- Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
- Eye Protection: Chemical safety goggles are required.
- Respiratory Protection: For weighing the solid compound, a NIOSH-approved respirator (e.g., N95) should be used in addition to the fume hood.
3. Decontamination and Waste Disposal:
- All surfaces and equipment should be decontaminated after use.
- All disposable materials, including gloves, liners, and pipette tips, should be collected in a sealed, labeled hazardous waste container.
- Unused compound and contaminated solutions must be disposed of as hazardous chemical waste according to institutional guidelines.
Protocol for In Vivo Toxicity Assessment in a Murine Model
This protocol is adapted from studies on chloramphenicol toxicity and provides a framework for assessing the potential toxicity of this compound.
1. Animal Model:
- Use an appropriate mouse strain (e.g., nude mice for certain studies).[10]
2. Dosing and Administration:
- Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).
- Administer the compound via an appropriate route, such as intraperitoneal injection.[10]
- Include a control group receiving the vehicle only.
- Administer a range of doses (e.g., 25, 50, 75, 100 mg/kg body weight) daily for a specified period (e.g., 14 days).[10]
3. Monitoring and Sample Collection:
- Monitor the animals daily for any signs of toxicity.
- At the end of the study period, euthanize the animals and collect blood for complete blood count (CBC) analysis.
- Harvest organs of interest (e.g., liver, kidney, heart, bone marrow) for histological examination.[10]
4. Analysis:
- Hematological Analysis: Analyze CBC data for signs of bone marrow suppression.
- Histopathology: Process harvested tissues for histological staining (e.g., H&E) and examination by a qualified pathologist to assess for any cellular damage or abnormalities.[10]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of chloramphenicol is the inhibition of protein synthesis. It binds to the 50S subunit of bacterial ribosomes, preventing the formation of peptide bonds.[3] This action is also responsible for its toxicity in mammalian cells, as it can inhibit protein synthesis in mitochondria, which have ribosomes similar to those of bacteria.[1]
Inhibition of Mitochondrial Protein Synthesis
Caption: Inhibition of mitochondrial protein synthesis by this compound.
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
This guide provides essential safety and handling information for this compound. All laboratory personnel must be thoroughly trained on these procedures before working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet from the supplier.
References
- 1. Chloramphenicol, an inhibitor of mitochondrial protein synthesis, inhibits myoblast fusion and myotube differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. entomoljournal.com [entomoljournal.com]
- 3. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smj.org.sg [smj.org.sg]
- 7. Chloramphenicol toxicity: 25 years of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloramphenicol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloramphenicol causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iieta.org [iieta.org]
The Gold Standard: A Technical Guide to the Function of DL-threo-Chloramphenicol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of DL-threo-Chloramphenicol-d5 as a deuterated internal standard in modern analytical chemistry. Its application is pivotal for achieving accurate and precise quantification of chloramphenicol and structurally related compounds in complex matrices. This document provides a comprehensive overview of the underlying principles, practical applications, and detailed experimental considerations for its effective use, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Core Principle: Isotope Dilution Mass Spectrometry
The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] In this technique, a known quantity of the isotopically labeled standard (this compound) is added to a sample at the beginning of the analytical process.[1] Deuterated standards are ideal for this purpose as their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample extraction, cleanup, and chromatographic separation.[1][2] However, the mass spectrometer can differentiate between the analyte (chloramphenicol) and the internal standard due to the mass difference imparted by the deuterium atoms.[1]
By measuring the ratio of the analyte's signal to the internal standard's signal, any variations or losses that occur during sample preparation and analysis are effectively nullified.[1][3] This is because both the analyte and the internal standard are affected proportionally.[1] This method significantly enhances the accuracy, precision, and reliability of quantitative analysis by correcting for a range of potential errors, including matrix effects and fluctuations in instrument response.[3][4]
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Key Considerations for Implementation
The effective use of this compound as an internal standard requires careful attention to several factors:
-
Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is crucial. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[1] An isotopic enrichment of ≥98% is generally recommended.[1]
-
Position of Deuterium Labeling: Deuterium atoms should be located on stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent (e.g., avoiding -OH, -NH, -SH groups).[1] Such an exchange would compromise the mass difference and the integrity of the analysis.[1] this compound is labeled on the phenyl ring, which is a stable position.
-
Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[1] While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift.[1] This should be monitored during method development.
Caption: Decision points for selecting a suitable deuterated internal standard.
Quantitative Data and Performance
The use of this compound has been documented in various validated analytical methods for the quantification of chloramphenicol and other amphenicol drugs in challenging matrices.
| Matrix | Analyte | Internal Standard Concentration | Recovery (%) | Reference |
| Honey | Chloramphenicol | 250 pg/mL | 80.9 - 96.0 | [5] |
| Cobia, Croaker, Shrimp | Chloramphenicol | 24.0 ng/g | Not Specified | [6] |
| Aquaculture Products | Chloramphenicol | 0.500 ng/g | Not Specified | [7] |
| Biological Matrices | Thiamphenicol | Not Specified | Not Specified | [8][9] |
Note: Recovery values are often corrected by the internal standard, demonstrating the effectiveness of this approach in compensating for signal suppression.[5]
Experimental Protocols
The following provides a generalized methodology for the use of this compound in a typical quantitative LC-MS/MS analysis.
Preparation of Standard Solutions
-
Stock Solutions (e.g., 1 mg/mL): Accurately weigh approximately 1 mg of chloramphenicol and this compound and dissolve each in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.[1][6]
-
Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the chloramphenicol stock solution with an appropriate solvent (e.g., 80:20 methanol:water).[6] A mixed internal standard working solution containing this compound at a fixed concentration should also be prepared.[6]
Sample Preparation
The choice of sample preparation technique depends on the complexity of the matrix.
Example: Liquid-Liquid Extraction (LLE)
-
Aliquot a known volume or weight of the sample (e.g., 1.0 mL of plasma or 2.0 g of homogenized tissue) into a centrifuge tube.[7][9]
-
Add a precise volume of the this compound internal standard working solution to all samples, calibration standards, and quality controls.[7][9]
-
Add an extraction solvent (e.g., ethyl acetate) and vortex thoroughly to extract the analyte and internal standard.[8]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Example: Solid-Phase Extraction (SPE)
For cleaner extracts, SPE can be employed. This involves loading the sample onto a cartridge, washing away interferences, and eluting the analyte and internal standard.
LC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.[6]
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate, is typical.[6]
-
Flow Rate: A suitable flow rate is chosen to achieve good separation.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode is often used for chloramphenicol.[5]
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Caption: How deuterated standards compensate for signal suppression.
Conclusion
This compound is an indispensable tool for high-quality quantitative analysis in research, drug development, and regulatory testing.[4] By leveraging the principles of isotope dilution mass spectrometry, it effectively compensates for a wide range of analytical variabilities, enabling the generation of highly accurate, precise, and reliable data.[1][4] The careful implementation of methods utilizing this internal standard ensures data of the highest integrity, which is paramount for critical applications in science and industry.
References
A Technical Guide to Chloramphenicol and its Deuterated Analog, DL-threo-Chloramphenicol-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental differences, applications, and analytical considerations of chloramphenicol and its deuterated internal standard, DL-threo-Chloramphenicol-d5. This document provides a comprehensive overview for researchers engaged in quantitative bioanalysis, pharmacokinetic studies, and residue monitoring.
Core Chemical and Physical Distinctions
Chloramphenicol is a potent, broad-spectrum antibiotic originally isolated from the bacterium Streptomyces venezuelae.[1] Of its four possible optical isomers, only the D-(-)-threo isomer possesses significant antibacterial activity.[2] This activity stems from its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the peptidyl transferase step.[3]
This compound is a stable isotope-labeled (SIL) analog of the racemic DL-threo-chloramphenicol. The "-d5" designation signifies that five specific hydrogen atoms have been replaced by their heavier isotope, deuterium. This labeling is typically on the p-nitrophenyl ring and the adjacent benzylic carbon.[4] This isotopic substitution results in a molecule that is chemically identical to the parent compound in terms of reactivity but has a higher molecular weight. This mass difference is the cornerstone of its primary application.
The primary and critical application of this compound is as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] Because it has nearly identical physicochemical properties (e.g., extraction recovery, chromatographic retention time, and ionization efficiency) to the non-labeled analyte, it can be used to accurately correct for variations in sample preparation and instrument response, leading to highly precise and accurate quantification.[6]
Visualization of Structural Differences
The key structural difference is the substitution of five hydrogen atoms with deuterium in the d5 analog.
Caption: Structures of active Chloramphenicol and its d5-labeled analog.
Quantitative Data Summary
The physical and chemical properties of chloramphenicol are well-documented. In contrast, specific physical constants for this compound, such as melting point and solubility, are often not determined as it is primarily used as an analytical standard.[7]
| Property | Chloramphenicol (D-(-)-threo isomer) | This compound |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅[1] | C₁₁H₇D₅Cl₂N₂O₅ |
| Molecular Weight | 323.13 g/mol [1] | 328.16 g/mol [7] |
| Appearance | White to grayish-white crystalline solid[8] | Solid (Appearance not typically specified) |
| Melting Point | 150.5–151.5 °C[8] | No data available[7] |
| Water Solubility | 2.5 g/L (25 °C)[8] | No data available[7] |
| Primary Application | Broad-spectrum antibiotic[2] | Internal standard for quantitative analysis[5] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Chloramphenicol exerts its bacteriostatic effect by targeting the bacterial ribosome. It binds to the 23S rRNA component of the 50S subunit, specifically at the peptidyl transferase center (PTC). This binding physically obstructs the positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the formation of a peptide bond between the growing polypeptide chain (in the P-site) and the incoming amino acid. This effectively halts protein elongation and, consequently, bacterial growth.
Caption: Chloramphenicol's mechanism of action on the bacterial ribosome.
Experimental Protocol: Quantification of Chloramphenicol in Biological Matrices using LC-MS/MS
This section outlines a representative protocol for the quantitative analysis of chloramphenicol in a complex matrix (e.g., honey, milk, or animal tissue) using this compound as an internal standard.[6][9][10]
Materials and Reagents
-
Chloramphenicol (CAP) analytical standard
-
This compound (CAP-d5) internal standard (IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q)
-
Acetic acid or Ammonium acetate (for mobile phase modification)
-
Homogenizer, vortex mixer, centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18), if required[11]
Sample Preparation (Protein Precipitation & LLE)
-
Homogenization: Weigh 1-5 g of the homogenized sample into a centrifuge tube.[11][12]
-
Spiking: Add a known amount of CAP-d5 working solution to all samples, calibration standards (prepared in a blank matrix), and quality controls (QCs).[12]
-
Extraction: Add a suitable organic solvent (e.g., 10 mL of ethyl acetate or acetonitrile).[11][12] Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at >4000 rpm for 10-15 minutes to separate the organic layer from solid debris and the aqueous phase.
-
Collection: Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50 °C.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 1.0 mL) of the initial mobile phase (e.g., 85:15 Water:Methanol). Vortex to ensure the residue is fully dissolved.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent.[11]
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm).[10]
-
Mobile Phase A: Water with 0.1% acetic acid.[6]
-
Flow Rate: 0.4 mL/min.[11]
-
Injection Volume: 10 µL.[11]
-
Gradient:
-
0-2.5 min: 15% B
-
2.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 15% B (re-equilibration)
-
-
Mass Spectrometer: SCIEX API 5500 or equivalent triple quadrupole.[11]
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.[11]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters:
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (CAP peak area / CAP-d5 peak area) against the concentration of the matrix-matched calibration standards.
-
Quantification: Determine the concentration of CAP in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Confirmation: Confirm the identity of CAP by ensuring the retention time matches that of the standard and the ratio of the quantifier to qualifier ions is within an acceptable tolerance (e.g., ±20%) of the average ratio from the standards.[14]
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
The distinction between chloramphenicol and this compound is defined by their intended applications. Chloramphenicol is the therapeutically active agent, while its deuterated counterpart, this compound, is an indispensable analytical tool. Its use as an internal standard is the gold standard for mitigating matrix effects and other sources of experimental variability, ensuring the highest level of accuracy and precision in the quantification of chloramphenicol residues in complex biological and environmental samples. A thorough understanding of these differences and the appropriate application of the deuterated standard are crucial for robust and reliable analytical method development in regulated environments.
References
- 1. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Chloramphenicol Homodimers: Molecular Target, Antimicrobial Activity, and Toxicity against Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Chloramphenicol | 56-75-7 [chemicalbook.com]
- 9. lcms.cz [lcms.cz]
- 10. azom.com [azom.com]
- 11. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. fda.gov [fda.gov]
- 14. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Quantitative Analysis of Chloramphenicol in Biological Matrices using LC-MS/MS with DL-threo-Chloramphenicol-d5 Internal Standard
Application Note
Introduction
Chloramphenicol (CAP) is a broad-spectrum antibiotic that has been widely used in veterinary medicine.[1][2] However, due to its potential adverse effects in humans, including aplastic anemia, its use in food-producing animals has been banned in many countries, including the European Union and the United States.[1][2][3] Regulatory bodies have set stringent minimum required performance limits (MRPL) for CAP in food products of animal origin, necessitating highly sensitive and selective analytical methods for its detection and quantification.[1][3][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of chloramphenicol residues in complex matrices due to its high specificity and sensitivity.[3] The use of a stable isotope-labeled internal standard, such as DL-threo-Chloramphenicol-d5 (CAP-d5), is crucial for accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response.[5]
This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantitative analysis of chloramphenicol in various biological matrices using this compound as an internal standard.
Materials and Methods
Reagents and Standards
Chloramphenicol (purity ≥99%) and this compound (CAP-d5) can be procured from various chemical suppliers.[1][6] All solvents, such as acetonitrile, methanol, and ethyl acetate, should be of LC-MS grade.[3] Water should be purified using a system like Milli-Q. Other reagents like sodium chloride and phosphate-buffered saline (PBS) should be of analytical grade.[4][6]
Standard Solution Preparation
Individual stock solutions of chloramphenicol and CAP-d5 (1 mg/mL) are prepared in methanol and stored at ≤ -18°C in the dark for up to one year.[6] Working standard solutions are prepared by serially diluting the stock solutions in an appropriate solvent, typically a mixture of methanol and water, to desired concentrations.[1][6]
Sample Preparation
The choice of sample preparation protocol depends on the complexity of the matrix. The goal is to efficiently extract chloramphenicol and remove interfering substances.
Protocol 1: Liquid-Liquid Extraction (LLE) for Meat Samples [3][4]
-
Weigh 2-3 g of homogenized meat sample into a centrifuge tube.
-
Add a known amount of CAP-d5 internal standard solution.
-
Add 6 mL of ethyl acetate, vortex, and centrifuge.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45-65°C.[4][7]
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.[3]
Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices [7][8]
-
Pre-condition an octadecyl (C18) SPE cartridge with methanol followed by water.[7]
-
Load the sample extract (previously subjected to LLE and solvent exchange).
-
Wash the cartridge with water and a low percentage of methanol in water to remove polar interferences.[7][8]
-
Elute the chloramphenicol and CAP-d5 with methanol or a high percentage of methanol in water.[7][8]
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
Liquid Chromatography (LC) Parameters
A reversed-phase C18 or C8 column is commonly used for the separation of chloramphenicol.[6][7] A gradient elution program with mobile phases consisting of water (often with a small amount of acid like acetic acid) and an organic solvent (methanol or acetonitrile) is typically employed.[3][7]
Mass Spectrometry (MS) Parameters
The mass spectrometer is operated in the negative electrospray ionization (ESI-) mode.[6][7] The detection and quantification are performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both chloramphenicol and CAP-d5 are monitored.
Quantitative Data Summary
The following tables summarize the typical LC-MS/MS parameters for the analysis of chloramphenicol.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | Reversed-phase C18 or C8 (e.g., 50 x 2.1 mm, 2.6 µm)[6][7] |
| Mobile Phase A | Water with 0.1% Acetic Acid or 0.5% Isopropanol in 0.1% Acetic Acid[7] |
| Mobile Phase B | Methanol or Acetonitrile[3][7] |
| Flow Rate | 0.4 - 0.5 mL/min[4][7] |
| Injection Volume | 10 - 20 µL[3][7] |
| Column Temperature | 40 - 55 °C[4][7] |
| Gradient Program | Optimized for separation from matrix interferences (example in Protocols section) |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Negative Electrospray (ESI-)[6] |
| Capillary Voltage | 3.0 - 4.5 kV[6][9] |
| Source Temperature | 150 °C[9] |
| Desolvation Temperature | 400 - 450 °C[6][9] |
| Collision Gas | Argon[4] |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Chloramphenicol (CAP) and this compound (CAP-d5)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Declustering Potential (V) |
| CAP | 321.0 | 152.0 | 194.0 | -22 | -20 |
| CAP-d5 | 326.0 | 157.0 | 199.0 | -22 | -20 |
Note: Collision energies and declustering potentials should be optimized for the specific instrument used.[6][7] The quantifier transition is typically the most intense and is used for calculating the concentration, while the qualifier transition serves for confirmation.[4]
Experimental Protocols
Protocol for Calibration Curve Preparation
-
Prepare a series of calibration standards by spiking known concentrations of chloramphenicol into a blank matrix extract.
-
Add a constant concentration of CAP-d5 to each calibration standard.
-
The concentration range should encompass the expected levels of chloramphenicol in the samples and the required limit of quantification (LOQ).[1]
-
Analyze the calibration standards using the developed LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of chloramphenicol to CAP-d5 against the concentration of chloramphenicol. A linear regression with a weighting factor (e.g., 1/x) is often used.[10]
Protocol for Sample Analysis
-
Prepare the unknown samples according to the appropriate sample preparation protocol.
-
Analyze the prepared samples using the same LC-MS/MS method as for the calibration standards.
-
Calculate the peak area ratio of chloramphenicol to CAP-d5 for each sample.
-
Determine the concentration of chloramphenicol in the samples by interpolating from the calibration curve.
Method Validation
The developed method should be validated according to international guidelines (e.g., European Commission Decision 2002/657/EC) to ensure its reliability.[7][9] Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.[3][10]
-
Accuracy (Recovery): Determined by analyzing spiked blank samples at different concentrations. Recoveries are typically expected to be within 80-120%.[3][7]
-
Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (%RSD) of replicate measurements. %RSD values should ideally be <15-20%.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ should be below the regulatory limits.[1][11]
Conclusion
This application note outlines a robust and sensitive LC-MS/MS method for the determination of chloramphenicol in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for routine monitoring and regulatory compliance testing. The provided protocols for sample preparation, LC-MS/MS analysis, and method validation serve as a comprehensive guide for researchers and analysts in the field of drug development and food safety.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. sciex.com [sciex.com]
- 4. waters.com [waters.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 10. waters.com [waters.com]
- 11. Chloramphenicol from Shrimp by LC-MS/MS | Phenomenex [phenomenex.com]
Application Notes and Protocols for Chloramphenicol Analysis Using a d5-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the sample preparation and analysis of chloramphenicol (CAP) in various biological matrices using chloramphenicol-d5 (d5-CAP) as an internal standard. The use of a deuterated internal standard is crucial for accurate quantification in complex matrices by compensating for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.[1][2][3]
Introduction
Chloramphenicol is a broad-spectrum antibiotic that has been banned for use in food-producing animals in many countries due to its potential adverse effects on human health, including aplastic anemia.[4][5][6] Consequently, sensitive and reliable methods are required for the detection of CAP residues in food products and for pharmacokinetic studies in drug development.[5][6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity and specificity.[5][6][7] The inclusion of a stable isotope-labeled internal standard like d5-CAP is a cornerstone of robust bioanalytical methods, ensuring high precision and accuracy.[1]
Experimental Protocol: Sample Preparation
This protocol outlines a general procedure for the extraction and cleanup of chloramphenicol from various matrices. Specific modifications for different sample types are noted.
1. Materials and Reagents
-
Chloramphenicol (CAP) reference standard
-
Chloramphenicol-d5 (d5-CAP) internal standard solution (e.g., 1 µg/mL in acetonitrile)[8]
-
Water (Milli-Q or equivalent)
-
Sodium chloride (NaCl)[9]
-
Phosphate buffer (0.1 M, pH 6.8)[11]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)[9]
2. Standard Solution Preparation
-
CAP Stock Solution (1 mg/mL): Accurately weigh and dissolve chloramphenicol in methanol.[9]
-
CAP Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 1:1 methanol/water or mobile phase).[4]
-
d5-CAP Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the d5-CAP stock solution with acetonitrile.[8]
3. Sample Homogenization and Fortification
-
Accurately weigh 2-5 g of the homogenized sample (e.g., honey, milk, tissue) into a centrifuge tube.[9][10]
-
Add a known amount of the d5-CAP internal standard working solution to each sample, quality control sample, and calibration standard. A final concentration of 250 pg/mL has been reported for honey analysis.[4] For other tissues, adding 1 mL of a 1 µg/mL solution is a common starting point.[8]
4. Extraction
The choice of extraction method depends on the sample matrix.
-
For Liquid Samples (e.g., Milk, Honey):
-
For Solid and Semi-Solid Samples (e.g., Shrimp, Tissues, Eggs):
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of water and 10 mL of ethyl acetate to the homogenized sample.[9][12]
-
Vortex or homogenize for 1-2 minutes.[9]
-
Centrifuge at approximately 3000-4000 rpm for 10 minutes.[3][9]
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.[3][9]
-
Repeat the extraction with another portion of ethyl acetate for improved recovery.
-
-
5. Cleanup (Liquid-Liquid Partitioning and/or SPE)
-
Liquid-Liquid Partitioning (to remove lipids):
-
Evaporate the collected ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-45°C.[3][9][12]
-
Reconstitute the residue in a suitable solvent mixture (e.g., 1 mL methanol and 9 mL of 0.1 M phosphate buffer).[11]
-
Add 5 mL of n-hexane, vortex, and centrifuge. Discard the upper hexane layer. This step is particularly important for fatty matrices.[9][10]
-
-
Solid-Phase Extraction (SPE) for further cleanup:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[12]
-
Load the aqueous extract from the previous step onto the cartridge.
-
Wash the cartridge with 6 mL of water, followed by 3 mL of 20% methanol to remove polar interferences.[13]
-
Elute the chloramphenicol with 3 mL of 60% methanol or another suitable solvent like ethyl acetate.[13]
-
6. Final Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[3][9][12]
-
Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase for LC-MS/MS analysis.[3]
-
Vortex and filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Experimental Workflow Diagram
Caption: Workflow for Chloramphenicol Sample Preparation.
Quantitative Data Summary
The following table summarizes typical performance data for chloramphenicol analysis using a d5-internal standard across various matrices.
| Parameter | Honey[4][10][14] | Milk[5] | Shrimp[7] | Other Tissues[9] |
| Limit of Detection (LOD) | 0.023 - 0.05 µg/kg | <0.05 µg/kg | - | - |
| Limit of Quantification (LOQ) | 0.047 - 0.15 µg/kg | - | - | - |
| Recovery (%) | 80.9 - 104 % | - | - | 92.1 - 107.1% |
| Decision Limit (CCα) | - | 0.087 µg/kg | 0.06 µg/kg | 0.10 - 0.15 µg/kg |
| Detection Capability (CCβ) | - | 0.12 µg/kg | 0.10 µg/kg | 0.12 - 0.18 µg/kg |
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.[1][5][9][10]
-
Ionization Mode: Negative ion mode is preferred for chloramphenicol analysis.[2][4][8]
-
MRM Transitions:
-
Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of water and methanol or acetonitrile, often with additives like acetic acid or ammonium acetate.[9][10]
Conclusion
The described sample preparation protocol, in conjunction with LC-MS/MS analysis, provides a robust and reliable method for the quantification of chloramphenicol in a variety of biological matrices. The use of chloramphenicol-d5 as an internal standard is essential for achieving the accuracy and precision required for regulatory compliance and research applications. The protocol can be adapted to different laboratory settings and specific matrix challenges. Validation of the method in the specific matrix of interest is always recommended to ensure data quality.[7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Determination of chloramphenicol in shrimp by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. famic.go.jp [famic.go.jp]
- 9. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. A simple method of isolation of chloramphenicol in honey and its estimation by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Chloramphenicol in Milk using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (CAP) is a broad-spectrum antibiotic that has been prohibited for use in food-producing animals in many countries, including the European Union, due to its potential adverse effects on human health, such as aplastic anemia.[1][2] Regulatory bodies have set stringent Maximum Residue Performance Limits (MRPL) or Reference Points for Action (RPA) for chloramphenicol in food products, with the level in milk being as low as 0.3 µg/kg or 0.15 µg/kg.[3][4] To ensure food safety and compliance with these regulations, sensitive and robust analytical methods are required for the accurate quantification of CAP residues in milk.
This application note provides a detailed protocol for the quantification of chloramphenicol in milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (Chloramphenicol-d5). The use of an isotopic internal standard is crucial for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Principle
This method involves the extraction of chloramphenicol and the internal standard, chloramphenicol-d5, from a milk sample. The extract is then cleaned up to remove interfering substances. The final extract is analyzed by LC-MS/MS, operating in the negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
Experimental Protocols
Materials and Reagents
-
Chloramphenicol (CAP) standard (≥98% purity)
-
Chloramphenicol-d5 (CAP-d5) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ethyl acetate (LC grade)
-
Hexane (LC grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Ammonium formate
-
Formic acid
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters OASIS HLB)[5][6]
-
0.2 µm syringe filters (e.g., PVDF)
Standard Solution Preparation
-
CAP Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of CAP in methanol.
-
CAP-d5 Stock Solution (100 µg/mL): Prepare by dissolving the commercially available standard in acetonitrile.[7][8]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions in a suitable solvent (e.g., methanol or acetonitrile).
-
Internal Standard Working Solution (e.g., 3.0 µg/mL): Dilute the CAP-d5 stock solution with acetonitrile.[8]
-
Matrix-Matched Calibration Standards: Prepare calibration standards by spiking blank milk samples with known concentrations of CAP and a fixed concentration of CAP-d5. Typical calibration ranges include 0.1 to 2.0 µg/kg[5][6][9] or 0.02 to 1.0 ppb.[7]
Sample Preparation
Several extraction methods have been successfully employed. Below are two common protocols:
Protocol A: Liquid-Liquid Extraction (LLE) followed by SPE Cleanup [5][6][10]
-
Sample Homogenization: Centrifuge the milk sample at approximately 6000 rpm for 15 minutes at 4°C to separate the cream layer. Use the skim milk for the extraction.[6][9]
-
Spiking: To a 2-5 g portion of the milk sample, add a known amount of the CAP-d5 internal standard working solution.[6][10][11]
-
Extraction:
-
Drying and Reconstitution: Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[7][10] Reconstitute the residue in a suitable solvent mixture, such as 6 mL of 4% NaCl.[10][12]
-
Hexane Wash: Add 3 mL of hexane, vortex, and discard the hexane layer. Repeat this step to remove lipids.[10][12]
-
SPE Cleanup:
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase. Filter the solution through a 0.2 µm syringe filter before LC-MS/MS analysis.[7]
Protocol B: QuEChERS-based Extraction [11][13]
-
Sample Homogenization: Take a 2 g portion of a homogenized milk sample.[11][13]
-
Spiking and Extraction:
-
Final Preparation: Take an aliquot of the upper acetonitrile layer, evaporate it to dryness under a nitrogen stream, and reconstitute the residue in the initial mobile phase. Filter the solution before injection.[13]
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 3 µm particle size).[7]
-
Mobile Phase A: Water with a modifier such as 0.1% formic acid or an ammonium formate buffer.[1]
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is decreased over the run to elute the analytes.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][5][6]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two transitions should be monitored for CAP for confirmation, with one used for quantification. The transitions for the internal standard should also be monitored.
-
Data Presentation
The following tables summarize typical quantitative data and validation parameters reported for the analysis of chloramphenicol in milk.
Table 1: Summary of Method Performance Characteristics
| Parameter | Reported Value | Reference |
| Linearity (R²) | > 0.99 | [1][5][6] |
| Linearity Range | 0.1 - 2.0 µg/kg | [5][6][9] |
| Limit of Quantification (LOQ) | 0.1 µg/kg | [5][6][9] |
| Limit of Detection (LOD) | 0.1 µg/mL | [1] |
| Decision Limit (CCα) | 0.02 - 0.10 µg/kg | [13][14] |
| Detection Capability (CCβ) | 0.03 - 0.15 µg/kg | [13][14] |
Table 2: Recovery and Precision Data
| Spiking Level (µg/kg) | Mean Recovery (%) | Repeatability (%RSDr) | Within-Laboratory Reproducibility (%RSDR) | Reference |
| 0.15, 0.3, 0.45 | 83 - 101 | < 13 | < 13 | [1] |
| Not Specified | 96.5 ± 10.59 | 10.6 | - | [5][6] |
| 0.1 | - | 0.03 µg/kg | 0.05 µg/kg | [14] |
| 0.3 | < 5 | - | - | [3] |
| 0.025, 0.050, 0.100 | 81 - 110 | 2.7 - 9.7 | - | [4] |
Visualization
Caption: Workflow for the quantification of chloramphenicol in milk.
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a reliable, sensitive, and accurate approach for the quantification of chloramphenicol residues in milk. The protocol, including either liquid-liquid extraction with SPE cleanup or a QuEChERS-based method, allows for the determination of CAP at levels compliant with international regulatory standards. The use of chloramphenicol-d5 is essential for achieving the high levels of accuracy and precision required for residue analysis in complex matrices like milk. Method validation data consistently demonstrates excellent linearity, recovery, and precision, making this approach suitable for routine monitoring and food safety applications.
References
- 1. curresweb.com [curresweb.com]
- 2. tandfonline.com [tandfonline.com]
- 3. sciex.com [sciex.com]
- 4. waters.com [waters.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. fimek.edu.rs [fimek.edu.rs]
- 7. azom.com [azom.com]
- 8. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative determination of chloramphenicol in milk powders by isotope dilution liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Chloramphenicol using DL-threo-Chloramphenicol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol is a broad-spectrum antibiotic effective against a variety of bacterial infections.[1] However, its use is associated with a risk of serious toxicities, including bone marrow suppression and aplastic anemia.[2][3] Therapeutic Drug Monitoring (TDM) is therefore essential for ensuring efficacy while minimizing adverse effects, particularly for treatment lasting over 48 hours.[2][4] TDM is especially crucial in specific patient populations such as the elderly, children under four, and individuals with hepatic impairment.[3] The therapeutic range for chloramphenicol is generally accepted to be between 15 to 25 mg/L.[3]
DL-threo-Chloramphenicol-d5 is the deuterium-labeled form of DL-threo-Chloramphenicol and serves as an excellent internal standard for the quantitative analysis of chloramphenicol in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS).[5][6] Its use improves the accuracy and precision of the assay by compensating for variations during sample preparation and analysis.[7]
Application
These notes provide a detailed protocol for the quantitative determination of chloramphenicol in human plasma or serum using an LC-MS/MS method with this compound as an internal standard. This method is suitable for therapeutic drug monitoring in a clinical research setting.
Experimental Protocol
A validated LC-MS/MS method is crucial for the accurate quantification of chloramphenicol. The following protocol is a composite of established methods for the analysis of chloramphenicol in biological samples.[8][9][10][11]
Materials and Reagents
-
This compound (Internal Standard)[5]
-
Chloramphenicol reference standard
-
Formic acid or acetic acid
-
Human plasma/serum (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)[11]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system[11][12]
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source[11][13]
Sample Preparation (Solid-Phase Extraction)
-
Sample Aliquoting : Pipette 100 µL of patient plasma/serum, calibration standards, or quality control samples into a microcentrifuge tube.
-
Internal Standard Spiking : Add a specific volume of this compound working solution to each tube and vortex briefly.
-
Protein Precipitation (Optional but recommended) : Add 200 µL of acetonitrile to each tube, vortex for 30 seconds, and centrifuge at high speed for 10 minutes to precipitate proteins.[10]
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of purified water.[8][9]
-
Sample Loading : Load the supernatant from the protein precipitation step (or the diluted plasma/serum) onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 3 mL of 20% methanol in water to remove interfering substances.[14]
-
Elution : Elute the chloramphenicol and internal standard with 3 mL of methanol.[9]
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[9][11] Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.[11]
LC-MS/MS Analysis
-
LC Column : A C18 analytical column is commonly used.[11][15]
-
Mobile Phase : A gradient of water and acetonitrile or methanol, often with a small amount of formic or acetic acid.[15]
-
Injection Volume : Typically 5-20 µL.[15]
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode is frequently employed.[13][15]
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both chloramphenicol and this compound.[16]
Data Presentation
Table 1: Therapeutic Drug Monitoring Parameters for Chloramphenicol
| Parameter | Recommended Range | Reference |
| Therapeutic Range | 15 - 25 mg/L | [3] |
| Pre-dose (Trough) Level | < 10-15 mg/L | [4] |
| Post-dose (Peak) Level | 10 - 25 mg/L | [4] |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Value |
| LC Conditions | |
| Column | ACQUITY BEH C18 2.1 x 50 mm, 1.7 µm[11] |
| Mobile Phase A | Water[11] |
| Mobile Phase B | Methanol[11] |
| Flow Rate | 0.5 mL/min[11] |
| Injection Volume | 10 µL[11] |
| MS Conditions | |
| Ionization Mode | Electrospray Negative (ESI-)[11] |
| Collision Gas | Argon[11] |
Table 3: MRM Transitions for Chloramphenicol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| Chloramphenicol | 320.9 | 152.0 | 256.0 | [16] |
| This compound | 325.9 | 156.6 | 261.8 | [16] |
Table 4: Method Performance Characteristics (Illustrative)
| Parameter | Acceptance Criteria | Example Value | Reference |
| Linearity (r²) | ≥ 0.99 | > 0.995 | |
| Accuracy | 85-115% (80-120% at LLOQ) | Within limits | |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | [17] |
| Recovery | Consistent and reproducible | 92.1% to 107.1% | [17] |
| Lower Limit of Quantification (LLOQ) | Sufficient for clinical monitoring | 1.0 µg/mL | [18] |
Visualizations
Caption: Experimental workflow for chloramphenicol TDM.
Caption: Logic of using an internal standard in TDM.
References
- 1. scispace.com [scispace.com]
- 2. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 3. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sapg.scot [sapg.scot]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immunomart.com [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. waters.com [waters.com]
- 12. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of chloramphenicol in biological matrices by solid-phase membrane micro-tip extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of DL-threo-Chloramphenicol-d5 Stock and Working Solutions: An Application Note and Protocol
Introduction
DL-threo-Chloramphenicol-d5 (d5-CAP) is a deuterated analog of chloramphenicol, a broad-spectrum antibiotic. Due to its similar chemical and physical properties to the unlabeled compound and its distinct mass spectrometric signature, d5-CAP is widely utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.
This document provides detailed protocols for the preparation of stock and working solutions of this compound for researchers, scientists, and professionals in drug development and analytical testing.
Properties of this compound
A clear understanding of the physicochemical properties of d5-CAP is essential for the accurate preparation of standard solutions.
| Property | Value |
| Chemical Formula | C₁₁H₇D₅Cl₂N₂O₅ |
| Molecular Weight | 328.16 g/mol |
| Appearance | White to off-white solid[1] |
| Purity | ≥97% (HPLC) |
| Solubility | Soluble in ethanol (100 mg/mL), DMSO, methanol, and acetonitrile.[1][2] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Methanol (LC-MS grade or equivalent)
-
Acetonitrile (LC-MS grade or equivalent)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials for storage
-
Freezer (-20°C and -80°C)
Preparation of Stock Solutions
Stock solutions of d5-CAP can be prepared at various concentrations depending on the specific analytical requirements. The following table summarizes common stock solution preparations found in established methods.
| Concentration | Solvent | Storage Temperature | Stability | Reference |
| 1 mg/mL | Methanol | < -18°C (in the dark) | Up to 1 year | [2][3] |
| 20.0 µg/mL | Methanol | ≤ 5°C | Up to 1 year | [4] |
| 100 µg/mL | Acetonitrile | -20°C | Commercially available | [5][6][7][8][9] |
| 25-50 mg/mL | 95% Ethanol | -20°C | Up to 1 year | [10][11] |
Protocol for Preparing a 1 mg/mL Stock Solution in Methanol:
-
Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Solubilization: Add approximately 8 mL of methanol to the volumetric flask. Mix the contents using a vortex mixer and sonicate for 5-10 minutes to ensure complete dissolution.
-
Volume Adjustment: Allow the solution to return to room temperature, then add methanol to the 10 mL mark.
-
Homogenization: Invert the flask several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution into amber glass vials, label appropriately, and store at ≤ -18°C in the dark.
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution to the desired concentration. These solutions are often used for spiking into samples and for preparing calibration curves.
| Working Solution Concentration | Dilution From | Diluent | Storage Temperature | Stability | Reference |
| 10 ng/mL (0.01 µg/mL) | 1 mg/mL stock | Methanol | < 6°C (in the dark) | Up to 6 months | [2] |
| 250 pg/mL | 100 µg/mL stock | 1:3 honey/water | Not specified | Used for analysis | [5] |
Protocol for Preparing a 100 ng/mL Working Solution from a 1 mg/mL Stock Solution:
This protocol involves a two-step serial dilution.
Step 1: Intermediate Dilution (10 µg/mL)
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Add methanol to the 10 mL mark.
-
Mix thoroughly by inverting the flask. This creates an intermediate solution of 10 µg/mL.
Step 2: Final Working Solution (100 ng/mL)
-
Pipette 100 µL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask.
-
Add methanol to the 10 mL mark.
-
Mix thoroughly. This yields a 100 ng/mL working solution.
-
Transfer the working solution to a labeled amber vial and store under appropriate conditions.
Diagrams
Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of a 1 mg/mL stock solution of d5-CAP.
Workflow for Working Solution Preparation
Caption: Serial dilution workflow for preparing a 100 ng/mL working solution.
Stability and Storage
Proper storage of stock and working solutions is critical to maintain their integrity and ensure accurate quantification.
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solutions: As detailed in the tables above, stock solutions are generally stable for up to one year when stored at or below -18°C in the dark.[2][3] Repeated freeze-thaw cycles should be avoided by preparing aliquots.[1]
-
Working Solutions: The stability of working solutions is generally shorter than that of stock solutions. It is recommended to prepare fresh working solutions from the stock solution as needed. For instance, a 10 ng/mL solution in methanol is stable for up to six months when stored at <6°C.[2] Aqueous solutions of chloramphenicol are susceptible to hydrolysis and photodecomposition, so they should be protected from light.
Conclusion
The preparation of accurate and stable stock and working solutions of this compound is fundamental for reliable quantitative analysis. The protocols and data presented in this application note provide a comprehensive guide for researchers and analysts. Adherence to these guidelines, including proper storage and handling, will contribute to the generation of high-quality analytical data. It is always recommended to refer to the certificate of analysis provided by the supplier for specific information on purity and storage of the analytical standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. fda.gov [fda.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Chloramphenicol-d5 (100Mug/mL in Acetonitrile) | polymer-books [polymer-books.com]
- 7. Chloramphenicol-d5 (100Mug/mL in Acetonitrile)-景明化工股份有限公司 [echochemical.com]
- 8. achemtek.com [achemtek.com]
- 9. Chloramphenicol D5 (ring D4, benzyl D) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 10. How to make a 25-50 mg/ml Chloramphenicol Stock Solution [protocols.io]
- 11. static.igem.wiki [static.igem.wiki]
Application Note: Mass Spectrometry Fragmentation of DL-threo-Chloramphenicol-d5 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-Chloramphenicol-d5 (CAP-d5) is the deuterated analog of chloramphenicol, a broad-spectrum antibiotic. Due to its structural similarity and mass shift, CAP-d5 is widely utilized as an internal standard in quantitative mass spectrometry-based assays for the detection of chloramphenicol residues in various matrices, including food products and biological samples.[1][2][3] The use of a stable isotope-labeled internal standard like CAP-d5 is crucial for correcting analytical variability during sample preparation and ionization, thereby ensuring accurate and precise quantification.[4] This application note provides a detailed overview of the mass spectrometric fragmentation pattern of this compound, along with comprehensive experimental protocols for its use in quantitative analysis.
Mass Spectrometry Fragmentation Pattern
Under negative ion electrospray ionization (ESI) conditions, this compound readily forms a deprotonated molecule, [M-H]⁻, with a mass-to-charge ratio (m/z) of 326.[1][2] Subsequent collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer results in the formation of characteristic product ions. The primary fragmentation pathway involves the cleavage of the amide bond and the loss of the dichloroacetyl group.
The major product ions observed for this compound are m/z 157 and m/z 262.[1][5] The ion at m/z 157 corresponds to the deuterated p-nitrophenylethanolamine backbone, while the ion at m/z 262 is formed through the loss of the dichloroacetyl moiety.
For comparison, the non-deuterated chloramphenicol (CAP) yields a precursor ion of m/z 321 and product ions of m/z 152, 194, and 257.[1][2][5] The ion at m/z 152 is the most abundant and is typically used for quantification.[2][5]
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound.
Quantitative Data
The following table summarizes the key mass spectrometric parameters for the quantitative analysis of chloramphenicol using this compound as an internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Chloramphenicol (CAP) | 321 | 152 | 257 | 15-17 |
| This compound (CAP-d5) | 326 | 157 | 262 | 17 |
Collision energies may vary depending on the instrument and tuning parameters.[2][5]
Experimental Protocols
This section outlines a general workflow for the analysis of chloramphenicol in a given matrix using this compound as an internal standard. Specific parameters may need to be optimized for different sample types and instrumentation.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may require modification based on the sample matrix.
-
Homogenization: Homogenize 1-5 grams of the sample.
-
Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the homogenized sample.
-
Extraction: Add 5-10 mL of ethyl acetate and vortex for 5-10 minutes.[4]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[4]
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-45°C.[4][6]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 1 mL).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent[5] |
| Column | ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm or equivalent[5] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 10-30% B, ramp to 90-100% B over 5-8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-20 µL |
| Column Temperature | 40-45 °C[5] |
| MS System | Agilent 6410 Triple Quadrupole or equivalent[5] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Drying Gas Temperature | 350 °C[5] |
| Drying Gas Flow | 10 L/min[5] |
| Nebulizer Pressure | 45 psi[5] |
| Capillary Voltage | 3500 V[5] |
| Fragmentor Voltage | 100 V[5] |
Experimental Workflow Diagram
Caption: General workflow for chloramphenicol analysis.
Conclusion
The well-defined fragmentation pattern of this compound allows for its reliable use as an internal standard for the sensitive and specific quantification of chloramphenicol by LC-MS/MS. The provided protocols offer a robust starting point for method development and validation in various research and analytical settings. The use of a deuterated internal standard is a critical component in achieving high-quality, reproducible data in trace-level analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of DL-threo-Chloramphenicol-d5 in the Analysis of Environmental Samples
Introduction
DL-threo-Chloramphenicol-d5 is the deuterated analog of chloramphenicol, a broad-spectrum antibiotic. Due to concerns over its potential carcinogenicity and the development of antibiotic resistance, the use of chloramphenicol in food-producing animals is banned in many countries. Consequently, sensitive and reliable analytical methods are required to monitor its presence in various environmental compartments, including water, soil, and sediment. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the analysis of chloramphenicol in environmental samples using this compound as an internal standard, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Principle
The core principle of this analytical approach is isotope dilution mass spectrometry (IDMS). A known amount of this compound is added to the environmental sample at the beginning of the extraction process. This "spiked" internal standard behaves chemically and physically similarly to the native chloramphenicol throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the native analyte to the labeled internal standard using LC-MS/MS, accurate quantification can be achieved, as the ratio is largely unaffected by sample losses during preparation or fluctuations in the mass spectrometer's performance.
Quantitative Data Summary
The following tables summarize the performance of analytical methods for chloramphenicol in various environmental matrices using a deuterated internal standard.
Table 1: Method Performance in Water Samples
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.002 ng/mL | [1] |
| Recoveries | 93.2% to 95.7% | [1] |
| Intra-day Relative Standard Deviation (RSD) | < 6.7% | [1] |
| Inter-day Relative Standard Deviation (RSD) | < 8.2% | [1] |
Table 2: Method Performance in Sediment Samples
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 7 µg/kg | [2] |
| Recoveries | > 88% | [3] |
| Relative Standard Deviation (RSD) | 2.6% to 4.4% | [3] |
Experimental Protocols
Protocol 1: Analysis of Chloramphenicol in Water Samples
This protocol is adapted from a method for drinking water analysis and is suitable for various aqueous environmental samples.[1]
1. Materials and Reagents
-
This compound solution (concentration to be determined based on expected analyte levels)
-
Chloramphenicol standard solutions
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation and Extraction
-
Filter the water sample (e.g., 100 mL) through a 0.45 µm filter.
-
Add a known amount of this compound internal standard solution to the filtered water sample.
-
Condition an SPE cartridge with methanol followed by ultrapure water.
-
Load the water sample onto the conditioned SPE cartridge.
-
Wash the cartridge with ultrapure water to remove interferences.
-
Elute the chloramphenicol and the internal standard from the cartridge with a suitable solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Transitions:
-
Chloramphenicol: m/z 321 → 152 (quantifier), 321 → 194 (qualifier)
-
This compound: m/z 326 → 157
-
Protocol 2: Analysis of Chloramphenicol in Soil and Sediment Samples
This protocol utilizes ultrasonic-assisted extraction, a common technique for solid matrices.[3][4]
1. Materials and Reagents
-
This compound solution
-
Chloramphenicol standard solutions
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate
-
Hexane
-
Disodium EDTA
-
Phosphate buffer (pH 3.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation and Extraction
-
Air-dry the soil or sediment sample and sieve it to ensure homogeneity.
-
Weigh 5 g of the prepared sample into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 20 mL of an extraction solvent (e.g., methanol or a mixture of acetonitrile and phosphate buffer).[3][4]
-
Sonicate the mixture for 30 minutes.[3]
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction of the solid residue with another 10 mL of the extraction solvent.
-
Combine the supernatants and proceed with cleanup.
3. Cleanup
-
The combined extract can be cleaned up using liquid-liquid extraction with hexane to remove non-polar interferences.[3]
-
Alternatively, the extract can be diluted and passed through an SPE cartridge for cleanup, similar to the water analysis protocol.
-
Evaporate the cleaned extract to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
The LC-MS/MS conditions are generally similar to those used for water analysis, but may require optimization based on the complexity of the soil/sediment extract.
Experimental Workflows
Caption: Workflow for the analysis of chloramphenicol in water samples.
Caption: Workflow for the analysis of chloramphenicol in soil and sediment samples.
Logical Relationship Diagram
Caption: Logical flow of isotope dilution analysis for chloramphenicol.
References
Troubleshooting & Optimization
Technical Support Center: Chromatography of DL-threo-Chloramphenicol-d5
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of DL-threo-Chloramphenicol-d5, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing when analyzing this compound?
Peak tailing, an asymmetry where the latter half of the peak is broader, is a frequent issue. The primary causes include:
-
Secondary Interactions: Strong interactions can occur between basic functional groups on the analyte and acidic residual silanol groups on the surface of silica-based columns (e.g., C18, C8).[1][2] These interactions cause some molecules to be retained longer, resulting in a tailing peak.[2][3]
-
Column Contamination: Contaminants from the sample matrix or previous injections can accumulate on the column, leading to active sites that cause tailing.[1] A contaminated guard column or a blocked frit at the column inlet can also distort peak shape.[1]
-
Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase. If the pH is not optimized, it can lead to secondary interactions and peak tailing.[1][4] Operating at a pH close to the analyte's pKa can result in inconsistent ionization and asymmetrical peaks.[5]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when operating at high pH, leading to exposed silanol groups and poor peak shape.
Q2: How can I resolve peak tailing for this compound?
To address peak tailing, consider the following solutions:
-
Mobile Phase Optimization:
-
Lower the pH: Operating at a lower pH (e.g., around 3.0) can suppress the ionization of residual silanol groups, minimizing secondary interactions with basic analytes.[2][5]
-
Use Additives: Incorporating additives like formic acid, acetic acid, or a competing base (e.g., triethylamine) into the mobile phase can help mask silanol groups and improve peak symmetry.[1]
-
-
Column Selection and Care:
-
Use an End-Capped Column: Employing a column that has been "end-capped" will reduce the number of available free silanol groups.[1][2]
-
Consider a Different Stationary Phase: If tailing persists, switching to a column with a different stationary phase chemistry might be necessary.[1]
-
Column Washing: Regularly flush the column with a strong solvent to remove contaminants. If the problem continues, consider backflushing or replacing the guard and/or analytical column.[1]
-
-
Sample Preparation: Ensure proper sample clean-up to remove matrix components that could contaminate the column.[2]
Q3: My this compound peak is fronting. What are the likely causes and solutions?
Peak fronting, where the first half of the peak is broader, is less common than tailing. Potential causes include:
-
Sample Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column, leading to peak fronting.[1][6][7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the separation, resulting in a fronting peak.[1][6]
-
Column Collapse: Physical degradation of the column packing material can create a void at the head of the column, leading to peak distortion, including fronting.[8][9]
To resolve peak fronting:
-
Reduce Sample Load: Decrease the injection volume or dilute the sample.[6][8]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[6]
-
Column Replacement: If column collapse is suspected, the column will need to be replaced.[8][9]
Troubleshooting Workflow for Poor Peak Shape
This workflow provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Caption: A troubleshooting workflow for addressing poor peak shape.
Experimental Protocols
Example HPLC-MS/MS Method for Chloramphenicol Analysis
This protocol is a general example and may require optimization for specific instruments and matrices.
-
Sample Preparation (for biological matrices):
-
Homogenize 5g of the sample with 5 mL of water.
-
Add 10 mL of an acetonitrile/ethyl acetate mixture, homogenize, and centrifuge.
-
For some matrices like muscle tissue, an enzymatic hydrolysis step with β-glucuronidase at 50°C for 1 hour may be necessary to release conjugated forms of chloramphenicol.[10]
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) with a C18 cartridge.[11]
-
-
LC-MS/MS System:
-
An LC-MS/MS system equipped with an electrospray ionization (ESI) source is typically used.[10]
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column (e.g., 75 mm × 2.1 mm, 2.6 µm particle size) is commonly employed.[10]
-
Mobile Phase: A gradient elution is often used. For example:
-
Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[10]
-
Column Temperature: Maintaining the column at 40°C can improve peak shape and reproducibility.[10]
-
Injection Volume: Typically 10 µL.[10]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in negative mode is generally used for chloramphenicol analysis.[10]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.
-
MRM Transitions: For chloramphenicol, common transitions are m/z 321 → 152 and 321 → 194.[10] The corresponding transitions for this compound would be monitored for use as an internal standard.
-
Quantitative Data Summary
The following tables provide a summary of typical parameters and conditions for the analysis of chloramphenicol.
Table 1: Recommended LC Parameters for Chloramphenicol Analysis
| Parameter | Recommended Condition | Reference |
| Column Type | C8 or C18 reversed-phase | [10] |
| Mobile Phase A | 0.5% isopropanol in 0.1% acetic acid | [10] |
| Mobile Phase B | Methanol or Acetonitrile | [10][12][13] |
| Flow Rate | 0.4 - 2.0 mL/min | [10][12] |
| Column Temperature | 40°C | [10] |
| Injection Volume | 10 µL | [10][12] |
Table 2: Example MRM Transitions for Chloramphenicol
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chloramphenicol | 321 | 152 | -22 |
| Chloramphenicol | 321 | 194 | -18 |
| Chloramphenicol | 321 | 257 | -26 |
Note: Collision energies are instrument-dependent and require optimization.[10][14]
Logical Relationship Diagram
The following diagram illustrates the relationship between common chromatographic problems and their underlying causes.
Caption: Relationship between peak shape issues and their causes.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. ijsdr.org [ijsdr.org]
- 14. fda.gov [fda.gov]
Reasons for inconsistent results with deuterated internal standards.
Welcome to the Technical Support Center for Deuterated Internal Standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting inconsistent results in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent results when using deuterated internal standards?
A1: Inconsistent results with deuterated internal standards typically stem from a few key issues:
-
Differential Matrix Effects: The most common issue where the analyte and the internal standard (IS) experience different degrees of ion suppression or enhancement from components in the sample matrix.[1][2][3][4] Even with a stable isotope-labeled internal standard, perfect correction for matrix effects cannot be assumed.[5]
-
Chromatographic Separation: The deuterated IS and the target analyte do not perfectly co-elute.[1][2][6][7] This separation can expose them to different matrix components as they enter the mass spectrometer, leading to differential matrix effects.[2][8]
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[1][5] This can lead to a loss of the internal standard signal or an artificially high analyte signal.
-
Purity of the Internal Standard: The deuterated IS may contain the non-deuterated analyte as an impurity.[1][9] This is especially problematic at low analyte concentrations, as it can cause a positive bias in the results.[5]
-
In-source Instability or Fragmentation: The deuterated IS may fragment differently or be less stable in the ion source of the mass spectrometer compared to the analyte.[1]
Q2: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A2: This phenomenon is known as the "deuterium isotope effect," and it is frequently observed in reversed-phase chromatography.[2] The substitution of hydrogen with the heavier deuterium isotope can slightly alter the molecule's lipophilicity, often causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[2][8] This shift in retention time can lead to incomplete co-elution, which is a primary cause of differential matrix effects and subsequent inaccurate results.[6][7]
Q3: What causes the deuterium label on my internal standard to exchange with hydrogen?
A3: Isotopic exchange, or H/D back-exchange, occurs when deuterium atoms are labile and swap with protons from the sample matrix or solvent.[2] This is more likely to happen under specific conditions:
-
Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.[1][5]
-
pH Conditions: Storing or analyzing samples in acidic or basic solutions can catalyze the exchange process.[1] It is generally recommended to avoid such conditions.
Loss of the deuterium label compromises accuracy by either creating a false positive signal for the unlabeled analyte or causing irreproducible internal standard signals.[1]
Q4: How pure does my deuterated internal standard need to be?
A4: For accurate and reliable quantification, both high chemical and isotopic purity are essential. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.[7]
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >99% | Ensures that other compounds do not interfere with the analysis.[7] |
| Isotopic Purity | ≥98% | Minimizes the contribution of the unlabeled analyte in the internal standard solution.[2][7] |
Troubleshooting Guides
Guide 1: Investigating and Mitigating Differential Matrix Effects
Differential matrix effects are a major source of imprecision in LC-MS/MS analyses.[2] They occur when the analyte and the internal standard are affected differently by the sample matrix, leading to inaccurate quantification.[1][4] Studies have shown that matrix effects on an analyte and its deuterated IS can differ by 26% or more in matrices like plasma and urine.
This protocol helps quantify the extent of ion suppression or enhancement on both the analyte and the internal standard.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank sample matrix. Spike the analyte and internal standard into the extracted matrix post-extraction.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank sample matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
The following table illustrates hypothetical data from a matrix effect experiment, highlighting a differential effect.
| Compound | Peak Area (Set A: Neat) | Peak Area (Set B: Post-Spike) | Matrix Effect (%) |
| Analyte | 1,500,000 | 975,000 | 65.0% (Suppression) |
| Deuterated IS | 1,600,000 | 1,440,000 | 90.0% (Suppression) |
In this example, the analyte experiences significantly more ion suppression than the deuterated IS. This discrepancy would lead to an overestimation of the analyte concentration.
Guide 2: Assessing the Purity of Deuterated Internal Standards
The purity of the deuterated IS is critical for accurate quantification. An unlabeled analyte present as an impurity will contribute to the analyte's signal, causing a positive bias.
-
Prepare a Blank Sample: Use a matrix sample known to contain no analyte.
-
Spike with Internal Standard: Add the deuterated IS at the same concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The signal for the unlabeled analyte should ideally be negligible. A common acceptance criterion is that the response should be less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) of the analyte. A higher response indicates significant contamination.
Guide 3: Evaluating Isotopic Exchange (H/D Exchange)
Isotopic exchange can lead to a decrease in the IS signal over time, causing a drift in the analyte/IS ratio and compromising the integrity of an analytical run.
This protocol is designed to assess the stability of the deuterium label in the autosampler over the expected duration of an analytical batch.
-
Prepare Two Solutions:
-
Solution A: A mixture of the analyte and the deuterated internal standard in the final sample solvent (reconstituted matrix extract).
-
Solution B: The deuterated internal standard only, in the same final solvent.
-
-
Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the respective peak areas.
-
Incubate: Store aliquots of both solutions under the same conditions as your samples in the autosampler.
-
Time-Point Analysis: Re-inject the solutions at regular intervals (e.g., 4, 8, 12, 24 hours).
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard. A significant and consistent change in this ratio over time may indicate isotopic exchange.
-
In Solution B, monitor for any appearance or increase in the signal at the mass transition of the unlabeled analyte, which would directly indicate H/D exchange.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. myadlm.org [myadlm.org]
Technical Support Center: Matrix Effect Correction Using DL-threo-Chloramphenicol-d5
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using DL-threo-Chloramphenicol-d5 as an internal standard to correct for matrix effects in quantitative analyses, particularly with LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my analysis?
This compound (CAP-d5) is a stable isotope-labeled (SIL) internal standard.[1] Its primary function is to compensate for variations in sample preparation and signal suppression or enhancement caused by the sample matrix during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Because CAP-d5 is nearly identical chemically and physically to the target analyte, chloramphenicol (CAP), it is affected by the matrix in the same way. This allows for accurate quantification of CAP even when matrix effects are present.
Q2: I've added CAP-d5 to my samples, but my results are still inconsistent. What could be the issue?
While CAP-d5 is the gold standard for correcting matrix effects, several factors can lead to inconsistent results.[3] High variability in the internal standard response across different samples is a common issue.[4] Potential causes include:
-
Inconsistent Sample Preparation: Ensure that each step, from spiking the internal standard to extraction and solvent evaporation, is performed uniformly across all samples and standards.[4]
-
Variable Matrix Effects: Different sample lots or types can exhibit different degrees of ion suppression or enhancement.[2][5] The ability of CAP-d5 to compensate depends on it co-eluting and responding proportionally to the analyte.[2]
-
Injector Variability or Carryover: Check for consistent injection volumes and assess for carryover by injecting a blank solvent after a high-concentration sample.[4]
Q3: The signal for my CAP-d5 internal standard is very low or absent. How can I troubleshoot this?
A low or non-existent signal from the internal standard points to a problem in the analytical process. Consider the following troubleshooting steps:
-
Verify Standard Preparation: Double-check the concentration and preparation of your CAP-d5 working solution.
-
Check Mass Spectrometer Settings: Confirm that the correct precursor and product ion transitions for CAP-d5 are included in your MS method.
-
Investigate Sample Preparation Losses: The internal standard may be lost during extraction or cleanup steps. Evaluate the recovery of CAP-d5 independently.
-
Assess Severe Ion Suppression: In some highly complex matrices, the signal for both the analyte and the internal standard can be severely suppressed.
Q4: Can the deuterium labels on CAP-d5 be unstable?
Instability of deuterium labels (back-exchange with hydrogen) can be a problem, particularly in aqueous solutions.[2][5] This would lead to a decrease in the CAP-d5 signal and a potential artificial increase in the native CAP signal. If you suspect this is an issue, minimize the time the standard spends in aqueous matrices, especially at non-neutral pH, and consider storing stock solutions in non-protic solvents like acetonitrile.
Q5: How do I quantitatively assess the extent of matrix effects in my samples?
The most common method is the post-extraction spike analysis.[4] This involves comparing the analyte's response in a clean solvent to its response in a blank sample extract that has been spiked with the analyte after the extraction process. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solvent) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[6]
Troubleshooting Guides
Issue 1: High Variability in Internal Standard (IS) Response
| Potential Cause | Troubleshooting Action |
| Inconsistent Sample Preparation | Standardize every step of the sample preparation workflow. Use automated liquid handlers if available for spiking and dilutions. Ensure consistent timing for extraction and evaporation steps.[4] |
| Variable Matrix Effects | Evaluate matrix effects using the post-extraction spike method described below. If effects are significant and variable, improve sample cleanup (e.g., using Solid Phase Extraction - SPE) or optimize chromatography to separate the analyte from interfering components.[4][7] |
| Injector Carryover | Inject a blank solvent immediately after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure with a stronger solvent or increase wash volume/duration.[4] |
| Analyte-IS Co-elution Issues | The deuterium isotope effect can sometimes cause a slight shift in retention time between CAP and CAP-d5.[2] This can expose them to different matrix components as they elute. If this shift is significant, chromatographic conditions may need to be adjusted to ensure co-elution. |
Issue 2: Poor Recovery of the Internal Standard
| Potential Cause | Troubleshooting Action |
| Suboptimal Extraction | The chosen extraction solvent, pH, or procedure may not be efficient for chloramphenicol. Experiment with different solvents or adjust the sample pH to optimize extraction efficiency.[4] |
| Incomplete Elution from SPE | If using Solid Phase Extraction (SPE), ensure the elution solvent is strong enough and the volume is sufficient to completely elute CAP-d5 from the sorbent.[4] Test by collecting and analyzing fractions of the eluate. |
| Adsorption to Labware | Chloramphenicol can sometimes adsorb to certain types of plastic or glass. Consider using polypropylene tubes and silanized glassware to minimize losses. |
| Analyte Degradation | Ensure the pH, temperature, and light exposure during sample processing are controlled to prevent degradation of the internal standard. |
Experimental Protocols
Protocol 1: Evaluating Matrix Effect Using Post-Extraction Spike Method
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (CAP) and internal standard (CAP-d5) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. Spike the analyte and internal standard into the final extract just before analysis.[4]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure. This set is used to determine overall recovery.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = [ (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A) ] x 100
-
RE (%) = [ (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) ] x 100
-
Process Efficiency (PE %) = [ (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A) ] x 100 = (ME x RE) / 100
-
Data Interpretation:
| Metric | Value | Interpretation |
| Matrix Effect | < 100% | Ion Suppression |
| > 100% | Ion Enhancement | |
| 80-120% | Generally Considered Acceptable | |
| Recovery | < 100% | Loss of analyte during sample preparation |
| > 100% | May indicate co-eluting interference | |
| 80-120% | Generally Considered Acceptable |
Protocol 2: General Workflow for Sample Analysis in Honey
This is a generalized workflow adapted from methods for analyzing chloramphenicol in complex matrices like honey.[8][9]
-
Sample Preparation:
-
Weigh 5-10 g of honey into a centrifuge tube.
-
Add purified water to dilute the honey (e.g., 1:3 w/v) to reduce viscosity.[8]
-
-
Internal Standard Spiking:
-
Add a known concentration of this compound working solution to all samples, calibrators, and quality controls. A typical final concentration might be 250 pg/mL.[8]
-
-
Extraction (Example: Liquid-Liquid Extraction):
-
Add an appropriate extraction solvent such as ethyl acetate.
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase-compatible solvent (e.g., 50:50 methanol/water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Analyze using an appropriate chromatographic method and mass spectrometer settings (e.g., negative ion electrospray ionization).[8]
-
Visualizations
Caption: Workflow for correcting matrix effects using a stable isotope-labeled internal standard.
Caption: Logic of how co-eluting internal standards correct for matrix effects in an MS ion source.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. waters.com [waters.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Preventing Loss of Deuterium Label During Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted loss of deuterium labels during sample preparation.
Frequently Asked questions (FAQs)
Q1: What is deuterium exchange and why is it a significant issue?
A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment, such as solvents or matrix components.[1] This process, also known as back-exchange, is problematic because it compromises the isotopic purity of deuterated standards, which can lead to inaccurate quantification in analytical methods like mass spectrometry.[1] If the deuterium label is lost, the internal standard can be mistaken for the unlabeled analyte, leading to an underestimation of deuterium incorporation and potential misinterpretation of experimental results.[2]
Q2: Which deuterium labels are most prone to exchange?
A2: Deuterium atoms attached to heteroatoms like oxygen (in alcohols, phenols, and carboxylic acids), nitrogen (in amines), and sulfur are highly susceptible to exchange.[1] Additionally, deuterium atoms on a carbon atom adjacent to a carbonyl group can also exchange under certain conditions due to keto-enol tautomerism.[1] It is crucial to position deuterium labels on non-exchangeable sites within the molecule to ensure their stability.
Q3: What are the primary factors that influence the rate of deuterium exchange?
A3: The rate of H/D exchange is primarily influenced by pH, temperature, and the duration of exposure to a protic environment.[2] The exchange rate is catalyzed by both acids and bases, with the minimum exchange rate for amide protons in proteins typically occurring at a pH of approximately 2.5-3.[2][3] Higher temperatures significantly increase the rate of exchange.[2] The longer a sample is exposed to a protic solvent, the more extensive the back-exchange will be.[2]
Q4: How can I effectively quench the H/D exchange reaction?
A4: To effectively stop the H/D exchange reaction, a process known as quenching, you should rapidly lower both the pH and the temperature of the sample.[2] This is typically achieved by adding a pre-chilled quench buffer with a low pH (around 2.5) to the sample.[2] This minimizes the exchange rate, allowing for subsequent sample processing with minimal loss of the deuterium label.[2]
Q5: What is the impact of liquid chromatography on back-exchange?
A5: The liquid chromatography (LC) step can be a major contributor to back-exchange because the deuterated sample is exposed to a protic mobile phase.[2] Longer chromatography gradients and slower flow rates increase the time the sample spends on the column, which can lead to greater back-exchange.[2]
Q6: Are there alternatives to deuterium labeling to avoid exchange issues?
A6: Yes, using stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is a preferred approach to avoid exchange problems as they are not susceptible to exchange.[1] However, the synthesis of ¹³C and ¹⁵N labeled compounds can be more complex and expensive than deuterium labeling.[1]
Troubleshooting Guides
Guide 1: Investigating Loss of Deuterium in a Labeled Standard
This guide provides a step-by-step workflow to identify the source of deuterium exchange in your experiment.
Symptoms:
-
Inconsistent or lower-than-expected signal from the deuterium-labeled internal standard.
-
Appearance of a signal at the mass of the unlabeled analyte in a blank sample spiked only with the internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of deuterium exchange.
Guide 2: Minimizing Back-Exchange During GC-MS Sample Preparation
This guide focuses on preventing deuterium loss during the derivatization step, which is common in GC-MS sample preparation.
Symptoms:
-
Lower than expected mass shift in the derivatized analyte.
-
Variable signal intensity of the deuterated internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting guide for GC-MS derivatization.
Data on Factors Influencing Deuterium Back-Exchange
While a universal quantitative table for deuterium back-exchange is challenging to compile due to its dependence on the specific chemical structure of the molecule, the following table summarizes the qualitative impact of key experimental parameters and provides some quantitative examples from the literature.
| Factor | Condition that Increases Exchange Rate | Condition that Decreases Exchange Rate | Quantitative Examples |
| pH | High pH (basic conditions) and very low pH (strongly acidic) | pH ~2.5-3.0 (minimum exchange rate)[2][3] | The rate of H/D exchange increases significantly with increasing pH.[3] The decimal logarithm of the reaction rate constant versus pH curve shows a minimum between pH 2 and 3.[3] |
| Temperature | Higher temperatures | Lower temperatures (0°C, or sub-zero)[2] | Decreasing the temperature from 0°C to -30°C can reduce the rates of back-exchange for backbone amides by a factor of ~40 on average.[4] After 100 minutes at -30°C, the deuterium content of fibrinopeptide A was 92%, whereas only 25% was maintained at 0°C.[4] |
| Solvent | Protic solvents (e.g., H₂O, methanol) | Aprotic solvents (e.g., acetonitrile, dioxane) or D₂O-based buffers | The longer the sample is exposed to a protic environment, the more extensive the back-exchange will be.[2] |
| LC Gradient Time | Longer gradient times | Shorter gradient times | Shortening the LC elution gradient by two-fold only reduced back-exchange by ~2% (from ~30% to 28%).[5] |
Experimental Protocols
Protocol 1: Minimizing Back-Exchange During LC-MS Analysis
This protocol is designed for analyzing deuterium-labeled compounds while minimizing the loss of the deuterium label during the analytical run.
Key Principle: The rate of H/D exchange can be significantly slowed by maintaining a low pH and low temperature.[2]
Experimental Workflow:
Caption: Workflow for minimizing deuterium back-exchange in LC-MS.
Detailed Steps:
-
Sample Preparation:
-
If possible, perform the final dilution of the sample in an aprotic solvent (e.g., acetonitrile) or a D₂O-based buffer.[1]
-
If using an aqueous solution, ensure it is acidified to a pH of approximately 2.5-3.0 with a suitable acid like formic acid.[2]
-
Keep samples on ice or in a cooled autosampler (e.g., 4°C) throughout the process.[2]
-
Pre-chill all necessary buffers, tubes, and pipette tips to 0°C.[2]
-
-
LC System Configuration:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Set the autosampler temperature to 4°C or lower.
-
If available, use a column oven set to a low temperature. For more significant reduction of back-exchange, sub-zero temperature chromatography can be employed.[4]
-
-
LC-MS Analysis:
-
Develop an LC method with the shortest possible gradient time that still achieves the necessary chromatographic separation.
-
Minimize any delays in the injection sequence to reduce the time the sample spends in the autosampler.
-
-
MS System Configuration:
-
Configure the mass spectrometer to monitor for both the deuterated standard and the potential unlabeled analogue to assess the extent of back-exchange.[1]
-
Protocol 2: Sample Preparation for GC-MS using a Deuterated Derivatizing Agent
This protocol describes the use of a deuterated derivatizing agent to create a stable, deuterated internal standard for GC-MS analysis, which helps in accurate quantification by mimicking the behavior of the analyte during sample workup and analysis.
Key Principle: Derivatizing a standard with a deuterated agent creates an internal standard that is chemically identical to the derivatized analyte, minimizing analytical variability.
Experimental Workflow:
Caption: Workflow for GC-MS using a deuterated derivatizing agent.
Detailed Steps:
-
Internal Standard Preparation:
-
Prepare a stock solution of the unlabeled analyte standard.
-
In a separate vial, derivatize a known amount of this standard with a deuterated derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide-d9, d9-MSTFA).[6] This creates the deuterated internal standard.
-
-
Sample Preparation:
-
Perform the necessary extraction of the analyte from the sample matrix (e.g., liquid-liquid extraction, solid-phase extraction).
-
Crucially, ensure the final extract is completely dry, as moisture can interfere with the derivatization reaction and potentially cause H/D exchange.[7]
-
-
Sample Derivatization:
-
To the dry sample extract, add the non-deuterated derivatizing agent (e.g., MSTFA).
-
Optimize the derivatization conditions (temperature and time) to be as mild as possible while ensuring complete reaction to avoid any potential for label exchange on the analyte itself if it contains deuterium.
-
-
Spiking:
-
After the sample derivatization is complete, spike a precise volume of the deuterated internal standard solution (from step 1) into the derivatized sample.
-
-
GC-MS Analysis:
-
Inject the final mixture into the GC-MS system.
-
The deuterated internal standard will co-elute with the derivatized analyte and can be used for accurate quantification, correcting for any variability in injection volume or instrument response.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [mdpi.com]
Impact of DL-threo-Chloramphenicol-d5 purity on quantification accuracy.
Welcome to the technical support center for DL-threo-Chloramphenicol-d5. This resource is designed to assist researchers, scientists, and drug development professionals in achieving accurate and reliable quantification in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the purity of this internal standard.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound as an internal standard in quantitative analysis, particularly with LC-MS/MS methods.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for chloramphenicol are inaccurate and lack precision. What could be the cause when using this compound as an internal standard?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can stem from several factors. The most common culprits are the presence of isotopic or chemical impurities in the standard, lack of co-elution between the analyte and the standard, or unexpected isotopic exchange.[1]
-
Isotopic Impurities: The presence of the non-deuterated analyte (d0) as an impurity in your deuterated internal standard will lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[2] For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[1][2]
-
Chromatographic Co-elution: Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising analytical accuracy.[1][3]
-
Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with protons from the sample matrix or mobile phase, a phenomenon known as back-exchange. This can alter the isotopic distribution of the internal standard and lead to quantification errors.
Troubleshooting Steps:
-
Verify Purity: Always request a certificate of analysis (CoA) from your supplier that specifies both the chemical and isotopic purity of your this compound.[1][2] If in doubt, consider performing an independent purity assessment.
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure complete co-elution.[1] If separation is observed, chromatographic conditions may need to be adjusted.[1]
-
Assess Isotopic Stability: Perform experiments to check for hydrogen/deuterium back-exchange, especially if working with matrices or mobile phases at extreme pH values.
Issue 2: Non-Linear Calibration Curves
Question: I am observing non-linear calibration curves for chloramphenicol. How can the purity of this compound contribute to this?
Answer: Non-linear calibration curves can be a direct result of isotopic interference between the analyte and the internal standard.[2][4] This "cross-talk" occurs when the signal of the analyte contributes to the signal of the internal standard, or vice-versa. This is more pronounced when the analyte concentration is high relative to the internal standard.[4] The presence of unlabeled chloramphenicol (d0) as an impurity in the this compound is a common cause.[2]
Troubleshooting Steps:
-
Evaluate Internal Standard Response: Analyze a high-concentration solution of the this compound alone and check for any signal at the mass transition of the unlabeled chloramphenicol.[3]
-
Optimize Internal Standard Concentration: The concentration of the internal standard can be critical. If cross-signal contribution is an issue, adjusting the internal standard concentration may be necessary to maintain linearity.[5]
-
Use a Non-Linear Fit: In cases where isotopic interference is unavoidable, a non-linear calibration model that accounts for this interference may provide more accurate quantification.[4]
Issue 3: Inadequate Correction for Matrix Effects
Question: My internal standard, this compound, does not seem to be adequately correcting for matrix effects, leading to poor accuracy and precision. Why is this happening?
Answer: While stable isotope-labeled internal standards are excellent for compensating for matrix effects, their effectiveness can be compromised by several factors related to purity and chromatographic behavior.[2][6]
-
Differential Matrix Effects: If the analyte and the internal standard do not co-elute perfectly, they can be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement.[1][3]
-
High Concentration of Interfering Components: In very complex matrices, the concentration of interfering components can be so high that it affects the ionization of both the analyte and the internal standard, and the correction may not be linear.[3]
-
Chemical Impurities: Significant chemical impurities in the internal standard can alter its ionization efficiency, leading to unreliable data.[2]
Troubleshooting Steps:
-
Improve Sample Preparation: Employ more rigorous sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][3]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure the calibration curve accurately reflects the matrix effects.[3]
-
Dilution: Diluting your samples can reduce the concentration of matrix components and mitigate their effect on ionization.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended purity levels for this compound?
For reliable and reproducible results, high purity is crucial. General recommendations are:
It is essential to obtain a certificate of analysis (CoA) from the supplier that specifies both the chemical and isotopic purity.[2]
Q2: How can I assess the purity of my this compound?
Several analytical techniques can be used to assess the purity of a deuterated internal standard:
-
High-Resolution Mass Spectrometry (HR-MS): This is a powerful technique to determine the isotopic purity by distinguishing between the different isotopologues (molecules with different numbers of deuterium atoms).[2]
-
Quantitative NMR (qNMR): qNMR can be used to determine both the chemical and isotopic purity of the standard.[1]
Q3: What is the impact of unlabeled analyte (d0) impurity in this compound?
The presence of the unlabeled analyte (d0) as an impurity will contribute to the signal of the analyte being measured.[1][2] This leads to an overestimation of the analyte's concentration.[2] This issue is particularly problematic at the lower limit of quantification (LLOQ).[2]
Q4: Can the position of the deuterium labels on this compound affect my results?
Yes, the position of the deuterium labels is important. Labels should be on chemically stable positions to avoid hydrogen-deuterium exchange with the solvent or matrix.[7] Exchangeable sites like -OH or -NH groups should be avoided for labeling.[7]
Quantitative Data on Purity Impact
The purity of the this compound internal standard directly impacts the accuracy of quantification. The following table illustrates the potential effect of varying levels of unlabeled chloramphenicol (d0) impurity on the calculated concentration of an analyte at its Lower Limit of Quantification (LLOQ).
| Isotopic Purity of this compound (% d5) | Unlabeled Analyte (d0) Impurity (%) | True Analyte Concentration (ng/mL) | Contribution from IS Impurity (ng/mL) | Measured Analyte Concentration (ng/mL) | % Error |
| 99.9 | 0.1 | 0.5 | 0.005 | 0.505 | +1.0% |
| 99.5 | 0.5 | 0.5 | 0.025 | 0.525 | +5.0% |
| 99.0 | 1.0 | 0.5 | 0.050 | 0.550 | +10.0% |
| 98.0 | 2.0 | 0.5 | 0.100 | 0.600 | +20.0% |
| 95.0 | 5.0 | 0.5 | 0.250 | 0.750 | +50.0% |
Note: This table provides a theoretical illustration. The actual impact will depend on the concentration of the internal standard used and the response factor of the analyte.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the isotopic purity of a this compound standard and quantify the percentage of the unlabeled (d0) analogue.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[2]
-
Instrumentation and Method:
-
Use a high-resolution mass spectrometer capable of resolving the different isotopologues.[2]
-
Infuse the sample directly or inject it onto an LC column.
-
Acquire full scan mass spectra in the appropriate mass range to include the analyte and the deuterated standard.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic masses of chloramphenicol and this compound.
-
Calculate the peak areas for each isotopologue.
-
Determine the isotopic purity by calculating the ratio of the peak area of the d5-isotopologue to the sum of the peak areas of all detected isotopologues.
-
Protocol 2: Quantification of Chloramphenicol in a Biological Matrix (e.g., Plasma) using LC-MS/MS
Objective: To accurately quantify chloramphenicol in plasma using this compound as an internal standard, with a focus on mitigating matrix effects.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 1.0 mL of the plasma sample into a polypropylene centrifuge tube.
-
Add the internal standard solution (this compound).
-
Add 3.0 mL of ethyl acetate.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the mobile phase for LC-MS/MS analysis.[8]
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor appropriate precursor and product ion transitions for both chloramphenicol and this compound. For chloramphenicol, common transitions are m/z 321 → 152 and 321 → 194.[9][10]
-
-
Calibration and Quantification:
-
Prepare a calibration curve using matrix-matched standards.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration in the unknown samples using the calibration curve.
-
Visualizations
Caption: Workflow for accurate quantification using an internal standard.
Caption: Troubleshooting logic for internal standard-related quantification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
How to handle unlabeled analyte impurity in the deuterated standard.
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling unlabeled analyte impurity in deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is an unlabeled analyte impurity in a deuterated internal standard?
An unlabeled analyte impurity refers to the presence of the non-deuterated form of the analyte within the stable isotope-labeled internal standard (SIL-IS) material.[1] During the synthesis of deuterated compounds, it is challenging to achieve 100% isotopic enrichment, often resulting in trace amounts of the original, unlabeled compound.[2][3]
Q2: How can this impurity affect my analytical results?
The presence of unlabeled analyte as an impurity in the deuterated internal standard can contribute to the signal of the analyte being measured.[1] This leads to an overestimation of the analyte's concentration, which is particularly problematic at the lower limit of quantification (LLOQ).[1][2] This interference can compromise the accuracy and reliability of quantitative bioanalysis.[2][4]
Q3: What are the regulatory expectations regarding the purity of deuterated internal standards?
Regulatory agencies like the FDA and EMA have stringent guidelines for bioanalytical method validation, which include the characterization of internal standards.[5][6] It is crucial that the purity of the deuterated standard, including its isotopic enrichment, is well-documented.[1][2] The certificate of analysis (CoA) from the supplier should specify both the chemical and isotopic purity.[1] Generally, an isotopic enrichment of ≥98% is recommended.[5][7]
Q4: How can I check for the presence of unlabeled analyte in my deuterated standard?
You can assess the contribution of the internal standard to the analyte signal by preparing a blank matrix sample (containing no analyte) and spiking it with the deuterated internal standard at the concentration used in your assay.[4] When you analyze this sample, the response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[2][4] A significant peak at the analyte's retention time indicates contamination.[1]
Troubleshooting Guide
Issue: High background signal or interference at the analyte's retention time in blank samples.
This issue often points to the presence of the unlabeled analyte as an impurity in your deuterated internal standard.
Troubleshooting Steps:
-
Verify the Source of Interference:
-
Prepare a sample containing only the internal standard in a clean solvent and analyze it by LC-MS/MS.
-
Monitor the mass transition of the unlabeled analyte. A significant peak at the analyte's retention time confirms contamination of the internal standard.[1]
-
-
Quantify the Impurity Level:
-
If contamination is confirmed, it is crucial to quantify the percentage of the unlabeled analyte. This can be achieved using high-resolution mass spectrometry (HR-MS) or quantitative ¹H-NMR.[1]
-
-
Implement a Correction Strategy:
-
If the impurity level is significant, you may need to correct for its contribution to the analyte signal. This can be done mathematically by subtracting the contribution of the impurity from the measured analyte response.
-
Alternatively, if feasible, increasing the LLOQ concentration of your assay might be a simpler solution.[2]
-
-
Contact the Supplier:
-
If the purity of the deuterated standard is not within the specifications stated on the certificate of analysis, contact the supplier for a replacement or to conduct a further investigation.[1]
-
Quantitative Data Summary
The following table summarizes the acceptable limits and key parameters for assessing the purity of deuterated internal standards.
| Parameter | Recommended Specification | Significance | Reference |
| Chemical Purity | >99% | Ensures that the standard is free from other chemical entities that could interfere with the analysis. | [1] |
| Isotopic Enrichment | ≥98% | A higher isotopic enrichment minimizes the amount of unlabeled analyte present in the standard. | [5][7] |
| Contribution to Analyte Signal at LLOQ | <20% | The response from the internal standard at the analyte's mass transition should not significantly impact the LLOQ. | [2][4] |
Experimental Protocols
Protocol: Quantification of Unlabeled Analyte Impurity using LC-MS/MS
Objective: To determine the percentage of unlabeled analyte present as an impurity in a deuterated internal standard.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards of the unlabeled analyte in the same solvent.
-
-
LC-MS/MS Analysis:
-
Inject the deuterated internal standard solution and monitor the mass transitions for both the deuterated standard and the unlabeled analyte.
-
Inject the calibration standards for the unlabeled analyte and construct a calibration curve.
-
-
Data Analysis:
-
Measure the peak area of the unlabeled analyte signal in the deuterated internal standard sample.
-
Using the calibration curve, determine the concentration of the unlabeled analyte impurity in the deuterated standard solution.
-
Calculate the percentage of the unlabeled analyte impurity relative to the concentration of the deuterated standard.
-
Visualizations
Caption: Impact of unlabeled impurity on analyte quantification.
Caption: Troubleshooting workflow for unlabeled analyte impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: DL-threo-Chloramphenicol-d5 vs. C13-Labeled Chloramphenicol for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of chloramphenicol, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective, data-driven comparison between two commonly used stable isotope-labeled internal standards: DL-threo-Chloramphenicol-d5 and Carbon-13 (¹³C)-labeled chloramphenicol. This comparison is supported by experimental data and detailed methodologies to inform the selection of the most suitable standard for demanding bioanalytical applications.
Stable isotope dilution analysis using mass spectrometry is the gold standard for the quantification of analytes in complex matrices. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, thereby compensating for variations during sample preparation and analysis. While both deuterated and ¹³C-labeled standards are widely used, their inherent physical properties can lead to significant differences in analytical performance.
Executive Summary: The Isotope Effect
The primary differentiator between deuterated (d-labeled) and ¹³C-labeled internal standards lies in the "isotope effect." The larger relative mass difference between deuterium (²H) and hydrogen (¹H) compared to that between ¹³C and ¹²C can lead to differences in physicochemical properties. This can manifest as a chromatographic shift, where the deuterated standard elutes slightly earlier than the unlabeled analyte.[1][2] This can compromise accuracy, especially in complex matrices with significant ion suppression, as the analyte and the internal standard may not experience the same matrix effects at slightly different retention times.[1] In contrast, ¹³C-labeled standards are generally considered superior as they exhibit nearly identical chromatographic behavior to their unlabeled counterparts, ensuring more accurate correction for matrix effects.[3][4]
Quantitative Data Summary
The following table summarizes the key performance differences between this compound and C13-labeled chloramphenicol based on established principles of isotope-labeled internal standards in mass spectrometry.
| Feature | This compound | C13-Labeled Chloramphenicol | Rationale & Supporting Data |
| Mass Shift | +5 Da | Typically +6 Da (for a C6 label) | The mass shift is determined by the number of substituted isotopes. |
| Chromatographic Co-elution | Potential for slight retention time shift (elutes earlier) | Co-elutes perfectly with the analyte | The deuterium isotope effect can alter the polarity and interaction with the stationary phase, leading to a chromatographic shift.[1][2] ¹³C-labeling has a negligible effect on retention time.[3][4] |
| Compensation for Matrix Effects | May be incomplete due to chromatographic shifts | More robust and accurate | Perfect co-elution ensures that the analyte and internal standard experience the same degree of ion suppression or enhancement, leading to more accurate quantification.[1] |
| Risk of Isotopic Exchange | Low, as deuterium atoms are on the phenyl ring and a carbon atom | Extremely low to none | The C-D bonds on an aromatic ring are generally stable. C-C bonds are exceptionally stable, eliminating the risk of label exchange. |
| Commercial Availability & Cost | More commonly available and generally less expensive | Less common and often more expensive | Deuterated standards have been more widely used historically, leading to broader availability and lower synthesis costs. |
Experimental Protocols
Protocol 1: Quantification of Chloramphenicol in Milk using this compound
This protocol is adapted from a validated LC-MS/MS method for the determination of chloramphenicol in milk.[5]
1. Sample Preparation:
-
To 0.5 g of whole milk in a 2 mL centrifuge tube, add 1 mL of acetonitrile and the appropriate amount of this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 0.25 g of NaCl and shake for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like acetic acid.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions:
Protocol 2: General Approach for Quantification using C13-Labeled Chloramphenicol
While a specific, detailed protocol for C13-labeled chloramphenicol was not found in the immediate search results, the following outlines the general and expected methodology, which would be very similar to that for the deuterated standard.
1. Sample Preparation:
-
The sample preparation would follow the same procedure as described in Protocol 1, with the substitution of C13-labeled chloramphenicol for the deuterated internal standard.
2. LC-MS/MS Conditions:
-
The LC conditions would remain identical to those used for the unlabeled and deuterated chloramphenicol to ensure co-elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer in negative ESI mode.
-
MRM Transitions:
-
Chloramphenicol: m/z 321 → 152 (quantification), 321 → 194 (confirmation).
-
C13-Labeled Chloramphenicol (assuming a 6-carbon label on the phenyl ring): m/z 327 → 158 (predicted quantification). The exact transition would need to be optimized.
-
Visualizations
Caption: General experimental workflow for chloramphenicol quantification.
Caption: Chloramphenicol's inhibitory action on bacterial protein synthesis.
Conclusion
For routine analyses where cost is a significant factor and methods are well-validated, this compound can be a suitable internal standard. However, for the development of new, highly accurate, and robust quantitative assays, particularly in complex biological matrices, C13-labeled chloramphenicol is the superior choice . Its ability to co-elute perfectly with the native analyte minimizes the risk of analytical errors arising from matrix effects and the deuterium isotope effect, thereby providing higher confidence in the final quantitative results.[1][3] The initial higher cost of a ¹³C-labeled standard may be offset by reduced method development time and increased data reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. scispace.com [scispace.com]
- 7. Quantitative determination of chloramphenicol in milk powders by isotope dilution liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of DL-threo-Chloramphenicol-d5 in Ensuring Analytical Accuracy and Precision
In the landscape of pharmaceutical analysis and food safety testing, the quantification of chloramphenicol, a potent broad-spectrum antibiotic, demands the utmost accuracy and precision due to its potential toxicity in humans. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Among these, DL-threo-Chloramphenicol-d5 has emerged as a vital tool for researchers, scientists, and drug development professionals, ensuring reliable and reproducible results. This guide provides a comprehensive comparison of methods utilizing this compound, supported by experimental data, to highlight its impact on analytical performance.
The primary advantage of using a deuterated internal standard like this compound lies in its chemical and physical similarity to the target analyte, chloramphenicol. This near-identical behavior during sample extraction, cleanup, and ionization in the mass spectrometer allows it to effectively compensate for variations in the analytical process, such as matrix effects and extraction losses, thereby significantly enhancing the accuracy and precision of quantification.[1]
Performance Data at a Glance:
The following tables summarize the quantitative performance data from various studies that have employed Chloramphenicol-d5 (a component of the DL-threo racemate) as an internal standard for the analysis of chloramphenicol and the structurally similar thiamphenicol in diverse and complex matrices.
Table 1: Method Performance for Chloramphenicol Quantification in Food Matrices using Chloramphenicol-d5 Internal Standard
| Matrix | Method | Linearity (R²) | Recovery (%) | Precision (RSD% or CV%) | LOQ | Reference |
| Honey | UPLC-MS/MS | > 0.992 | 92 - 104 | 11 | 0.15 µg/kg | [2] |
| Honey | LC-MS/MS | Not Specified | > 97 | < 10 (within-lab reproducibility) | 0.12 µg/kg (CCβ) | [3] |
| Honey | LC-MS/MS | Not Specified | 80.9 - 96.0 | < 19 (for LLOQ), < 8 (other points) | 0.047 µg/kg | [4] |
| Milk | LC-MS/MS | > 0.99 | 96.5 ± 10.59 | 10.6 (repeatability) | 0.1 µg/kg | [5] |
| Milk | LC-MS/MS | Not Specified | Not Specified | Not Specified | 0.12 µg/kg (CCβ) | [6] |
| Poultry Meal | UPLC-MS/MS | > 0.999 | 94 - 100 | < 11 | Not Specified (CCβ = 0.32 µg/kg) | [7] |
| Meat | LC-MS/MS | > 0.99 | 85 - 120 (requirement) | < 5 | 0.01 µg/kg | [8] |
| Various Animal Tissues | LC-MS/MS | 0.99 - 0.998 | 92.1 - 107.1 | < 11.0 (repeatability), < 13.6 (within-lab reproducibility) | Not Specified | [9] |
Table 2: Method Performance for Thiamphenicol Quantification using Chloramphenicol-d5 Internal Standard
| Matrix | Method | Linearity (R²) | Recovery (%) | Precision (RSD%) | LOQ | Reference |
| Chicken Muscle | LC-MS/MS | > 0.99 | 85.2 - 98.7 | < 10 | 0.1 µg/kg | [10] |
| Fish Muscle | LC-MS/MS | > 0.99 | 88.6 - 102.4 | < 12 | 0.1 µg/kg | [10] |
| Shrimp | LC-MS/MS | > 0.99 | 91.3 - 105.1 | < 11 | 0.1 µg/kg | [10] |
Experimental Workflows and Protocols
The successful implementation of this compound as an internal standard is intrinsically linked to the experimental protocol. Below are diagrams and detailed methodologies from key studies.
Experimental Protocol for Chloramphenicol in Honey (UPLC-MS/MS) [2][11]
-
Sample Preparation:
-
Homogenize honey samples.
-
Dissolve a known amount of honey in Milli-Q water.
-
-
Internal Standard Spiking:
-
Add a known concentration of Chloramphenicol-d5 (CAP-d5) internal standard solution to the sample.
-
-
Extraction:
-
Perform liquid-liquid extraction using ethyl acetate.
-
Vortex and centrifuge the sample.
-
-
Analysis:
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent.
-
Inject the sample into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) negative.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Experimental Protocol for Chloramphenicol in Milk (LC-MS/MS) [6]
-
Sample Preparation:
-
Take a known volume of milk.
-
-
Internal Standard Spiking and Protein Precipitation:
-
Add Chloramphenicol-d5 internal standard.
-
Add acetonitrile to precipitate proteins.
-
-
Extraction:
-
Vortex and centrifuge the sample.
-
-
Analysis:
-
Collect the supernatant.
-
Dilute the supernatant with water.
-
Inject the sample into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometry Conditions:
-
The method utilizes a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.
-
The method was validated according to European Commission Decision 2002/657/EC.
-
Conclusion
The presented data consistently demonstrates that methods incorporating this compound or its component Chloramphenicol-d5 as an internal standard achieve high levels of accuracy, precision, and sensitivity for the quantification of chloramphenicol and related compounds in challenging matrices. The excellent linearity, high recovery rates, and low coefficients of variation underscore the robustness and reliability of this approach. For researchers and analytical laboratories, the use of this compound is a critical factor in generating defensible data that meets stringent regulatory requirements and ensures consumer safety. The detailed experimental protocols provided serve as a valuable resource for method development and validation in this critical area of analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 3. Validation of a rapid and sensitive routine method for determination of chloramphenicol in honey by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. qclabdls.portal.gov.bd [qclabdls.portal.gov.bd]
- 8. sciex.com [sciex.com]
- 9. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Performance Under Scrutiny: A Comparative Guide to Chloramphenicol Assays Utilizing d5-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chloramphenicol (CAP), a broad-spectrum antibiotic, is paramount in food safety, environmental monitoring, and clinical research. Due to its potential toxicity, including aplastic anemia in humans, regulatory bodies worldwide have set stringent maximum residue limits (MRLs) in various matrices. Achieving the required sensitivity and accuracy necessitates a robust analytical method, with the choice of internal standard (IS) being a critical factor. This guide provides a comprehensive comparison of the performance of chloramphenicol assays that employ a deuterated internal standard (d5-IS), supported by experimental data and detailed methodologies.
The Critical Role of the Internal Standard
In quantitative mass spectrometry, an internal standard is essential for correcting variations in sample preparation and instrument response. An ideal IS mimics the analyte's chemical and physical properties as closely as possible. Deuterated internal standards, such as d5-chloramphenicol (CAP-d5), are considered the gold standard. By having a similar structure and chemical behavior to the native analyte, CAP-d5 co-elutes chromatographically and experiences similar ionization effects, yet is distinguishable by its higher mass. This leads to more accurate and precise quantification compared to using structurally similar but non-isotopically labeled compounds or no internal standard at all.
Linearity and Range Determination: A Performance Comparison
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A wide linear range is crucial for quantifying samples with varying levels of contamination. The use of d5-IS in chloramphenicol assays consistently demonstrates excellent linearity over a broad range of concentrations in diverse and complex matrices.
Below is a summary of performance data from various validated LC-MS/MS methods employing d5-chloramphenicol as the internal standard.
| Matrix | Linearity Range (µg/kg) | Correlation Coefficient (R²) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |
| Milk | 0.1 - 2.0 | > 0.99 | 0.1 | 96.5 ± 10.59 | [1][2] |
| Poultry Meal | 0.25 - 5.0 | > 0.999 | Not explicitly stated, but CCα was 0.29 | 94 - 100 | [3] |
| Honey | 0.047 - (not specified) | > 0.9944 | 0.047 | 80.9 - 96.0 | [4] |
| Honey | Not explicitly stated | Not explicitly stated | 0.15 | 92 - 104 | [5] |
| Meat (Poultry and Beef) | 0.5 - 20 ng/g (0.5 - 20 µg/kg) | > 0.999 | 0.5 | Not explicitly stated | [6] |
| Shrimp | 0.5 - 10 ng/mL (in solution) | Not explicitly stated | 0.3 | 85 - 102 | [7] |
| Various Animal Tissues | Not specified | > 0.99 | Not explicitly stated | 92.1 - 107.1 | [8] |
Analysis of Performance Data:
The data consistently shows that methods using d5-IS achieve excellent linearity, with correlation coefficients (R²) greater than 0.99 across all reported studies. The limit of quantification (LOQ) is consistently low, often well below the minimum required performance limit (MRPL) of 0.3 µg/kg set by the European Union for chloramphenicol in food products of animal origin.[4] High recovery percentages, typically in the range of 80-110%, further demonstrate the accuracy of these methods. The use of d5-IS effectively compensates for matrix effects and procedural losses, leading to reliable and reproducible results.
Experimental Protocols
The robustness of a chloramphenicol assay is intrinsically linked to its experimental protocol. Below are detailed methodologies from validated studies, highlighting the key steps from sample preparation to analysis.
Sample Preparation: A Generalized Protocol
Sample preparation aims to extract chloramphenicol from the matrix and remove interfering substances. A common approach involves liquid-liquid extraction (LLE) followed by a clean-up step.
-
Sample Homogenization: Weigh a representative portion of the sample (e.g., 2-5 g of tissue, milk, or honey) into a centrifuge tube.[5][6][8]
-
Internal Standard Spiking: Add a known amount of d5-chloramphenicol internal standard solution to the sample.[8]
-
Extraction: Add an appropriate extraction solvent, such as ethyl acetate or acetonitrile, and homogenize the sample thoroughly.[3][5][8]
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer containing the analyte and internal standard to a new tube and evaporate to dryness under a gentle stream of nitrogen.[2][8]
-
Reconstitution: Reconstitute the residue in a suitable solvent mixture, typically a combination of the mobile phase components, for LC-MS/MS analysis.[2]
LC-MS/MS Conditions
The reconstituted sample is then injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for separation and detection.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of chloramphenicol.[3][9]
-
Mobile Phase: A gradient elution using a mixture of water (often with additives like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol is typical.[3][9]
-
Flow Rate: Flow rates are generally in the range of 0.2 - 0.4 mL/min.[3][9]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is the standard for chloramphenicol analysis.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both chloramphenicol and its d5-labeled internal standard.[3]
-
Typical MRM Transitions:
-
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams outline the experimental workflow and a conceptual signaling pathway affected by chloramphenicol.
Caption: A typical experimental workflow for chloramphenicol analysis using d5-IS.
Chloramphenicol's primary mechanism of action is the inhibition of protein synthesis in bacteria. However, it can also affect eukaryotic cells, particularly mitochondria, due to the similarity between mitochondrial and bacterial ribosomes. This can lead to cellular stress and downstream effects.
Caption: Conceptual pathway of chloramphenicol-induced mitochondrial stress.
Conclusion
The use of d5-chloramphenicol as an internal standard provides a robust, accurate, and precise method for the quantification of chloramphenicol in a variety of complex matrices. The compiled data demonstrates that assays employing d5-IS consistently achieve excellent linearity over wide concentration ranges and meet the stringent sensitivity requirements set by regulatory agencies. For laboratories seeking to develop or implement a reliable method for chloramphenicol analysis, the use of a deuterated internal standard is highly recommended. While alternative internal standards exist, the near-identical chemical and physical properties of d5-IS to the native analyte ensure the most effective compensation for analytical variability, making it the superior choice for high-stakes testing.
References
- 1. We need to talk about chloramphenicol: how this antibiotic causes damage to eukaryotes | Tokyo University of Science [tus.ac.jp]
- 2. Chloramphenicol causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibiotic chloramphenicol inhibits protein synthesis in mitochondria.. [askfilo.com]
- 4. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 5. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ldh.la.gov [ldh.la.gov]
- 7. golan.hms.harvard.edu [golan.hms.harvard.edu]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Sensitivity: A Comparative Guide to Calculating LOD and LOQ with d5-Internal Standards
In the landscape of analytical chemistry, particularly within drug development and clinical research, the precise and accurate quantification of molecules is paramount. For researchers, scientists, and drug development professionals, establishing the lower limits of an analytical method's performance—the Limit of Detection (LOD) and Limit of Quantification (LOQ)—is a critical aspect of method validation. This guide provides a comprehensive comparison of methodologies for determining LOD and LOQ, with a focus on the significant advantages conferred by the use of deuterated internal standards (d5-IS).
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is widely considered the "gold standard" in quantitative mass spectrometry.[1][2] This is because a d5-IS is chemically and physically almost identical to the analyte of interest, meaning it behaves similarly during sample preparation, chromatography, and ionization.[3] This intrinsic similarity allows the d5-IS to effectively compensate for a wide range of analytical variabilities, including extraction inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[4] The result is a marked improvement in the accuracy, precision, and overall robustness of the analytical method.[2]
Comparative Analysis: With and Without d5-Internal Standard
To illustrate the impact of using a d5-internal standard, the following table presents illustrative data comparing the key validation parameters for the quantification of a hypothetical analyte using an LC-MS/MS method with a d5-IS versus a method relying on external standard calibration. While actual values will vary depending on the analyte, matrix, and instrumentation, this comparison reflects typical performance enhancements observed when incorporating a deuterated internal standard.
| Parameter | Method with d5-Internal Standard (Illustrative Data) | Method with External Standard (Illustrative Data) |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.20 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.75 ng/mL |
| Precision at LOQ (%RSD) | ≤ 10% | ≤ 20% |
| Accuracy at LOQ (% Bias) | ± 15% | ± 25% |
| Linearity (r²) | ≥ 0.998 | ≥ 0.990 |
The data clearly indicates that the method employing a d5-internal standard achieves significantly lower LOD and LOQ values, demonstrating superior sensitivity. Furthermore, the precision and accuracy at the lower limit of quantification are substantially better, leading to more reliable and defensible data, which is crucial in regulated environments.
Experimental Protocol for LOD and LOQ Determination with d5-IS
The following is a detailed protocol for determining the LOD and LOQ of an analyte in a biological matrix (e.g., plasma) using a d5-internal standard and an LC-MS/MS system. This protocol is based on the principles outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH).[5]
Materials and Reagents
-
Analyte reference standard
-
d5-Internal Standard (d5-IS)
-
Control biological matrix (e.g., drug-free human plasma)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or other appropriate mobile phase additives
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
d5-IS Stock Solution: Prepare a stock solution of the d5-IS in the same solvent at a concentration of 1 mg/mL.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards and quality control (QC) samples.
-
d5-IS Working Solution: Prepare a working solution of the d5-IS at a fixed concentration that provides a consistent and stable signal in the mass spectrometer.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike the control biological matrix with the analyte working solutions to create a series of calibration standards at concentrations bracketing the expected LOQ. A typical range might include eight non-zero concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): The lowest standard on the calibration curve.
-
Low QC (LQC): Approximately 3 times the LLOQ.
-
Medium QC (MQC): In the mid-range of the calibration curve.
-
High QC (HQC): Towards the upper end of the calibration curve.
-
Sample Preparation
-
To a fixed volume of each calibration standard, QC sample, and blank matrix, add a fixed volume of the d5-IS working solution.
-
Perform sample extraction using a validated SPE or LLE protocol to remove proteins and other interfering substances.
-
Evaporate the extracted samples to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the mobile phase.
LC-MS/MS Analysis
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of the analyte from any matrix components.
-
Optimize the mass spectrometer parameters (e.g., ion source settings, collision energy) for the detection of the analyte and the d5-IS using multiple reaction monitoring (MRM).
Data Analysis and Calculation of LOD and LOQ
The LOD and LOQ can be determined using one of the following methods as recommended by the ICH:
a) Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This is the most common and statistically robust method.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ (sigma) is the standard deviation of the response. This can be estimated from the standard deviation of the y-intercepts of multiple regression lines or the standard deviation of the response of multiple blank samples.
-
S is the slope of the calibration curve.
b) Based on Signal-to-Noise Ratio
This method is often used for analytical procedures that exhibit baseline noise.
-
LOD: Determined at a signal-to-noise ratio of approximately 3:1.
-
LOQ: Determined at a signal-to-noise ratio of approximately 10:1.
The signal-to-noise ratio is typically determined by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
Method Validation
The determined LOD and LOQ must be experimentally verified by analyzing a sufficient number of samples prepared at these concentrations to demonstrate that the method is reliable at these low levels. For the LOQ, the precision (%RSD) and accuracy (% bias) should be within acceptable limits (typically ≤20% and ±20%, respectively).
Visualizing the Workflow
To better understand the logical flow of the experimental process, the following diagrams, created using the DOT language, illustrate the key stages.
Caption: Experimental workflow for LOD and LOQ determination with a d5-IS.
Caption: Common methods for calculating LOD and LOQ as per ICH guidelines.
References
Cross-Validation of Analytical Methods: A Performance Guide to DL-threo-Chloramphenicol-d5
In the landscape of bioanalytical method validation, the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive overview of the use of DL-threo-Chloramphenicol-d5 as an internal standard in the cross-validation of analytical methods, particularly for the quantification of chloramphenicol and structurally related compounds like thiamphenicol.
This compound is a deuterated analog of chloramphenicol and is structurally similar to other amphenicol drugs.[3][4] This structural similarity makes it a viable internal standard, particularly when a stable isotope-labeled analog of the primary analyte is not available.[3][4] The use of such an internal standard helps to correct for variability during sample preparation and instrument analysis.[4]
Performance Data Overview
The following tables summarize the performance of analytical methods utilizing this compound as an internal standard across various biological matrices. The data is compiled from multiple independent studies, and it is important to note that experimental conditions may vary between these studies.
Table 1: Method Performance for Chloramphenicol Quantification using this compound
| Matrix | Linearity (R²) | Recovery (%) | Precision (RSD%) | LOQ (µg/kg) | Reference |
| Honey | > 0.992 | 92 - 104 | 11 | 0.15 | [5][6] |
| Milk | > 0.99 | 96.5 ± 10.59 | 10.6 (Repeatability) | 0.1 | [7] |
| Poultry Meal | > 0.999 | 94 - 100 | Not Specified | 0.25 | [8] |
Table 2: Method Performance for Thiamphenicol Quantification using Chloramphenicol-d5
| Matrix | Fortification Levels (µg/kg) | Recovery (%) | Precision (RSD%) | Internal Standard Used | Reference |
| Bovine and Fish Muscle | 0.5, 1.0, 2.0 | 82 - 111 | 1.1 - 18.1 (Within-laboratory reproducibility) | Chloramphenicol-d5 | [9] |
| Poultry, Swine, Bovine, Fish Muscle | Not Specified | 82 - 108 (Bovine), 84 - 111 (Fish) | 4.3 - 18.1 (Within-laboratory reproducibility) | Chloramphenicol-d5 | [9] |
| Bovine, Equine, Porcine Liver | 0.25, 1, 2 | ~90 (Thiamphenicol) | 14 (Chloramphenicol) | Chloramphenicol-d5 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summaries of experimental protocols from studies that have utilized this compound as an internal standard.
Protocol 1: Analysis of Chloramphenicol in Honey
-
Sample Preparation:
-
LC-MS/MS Conditions:
Protocol 2: Analysis of Chloramphenicol in Milk
-
Sample Preparation:
-
Milk samples undergo liquid-liquid extraction.
-
This compound internal standard is used.
-
The extract is cleaned up using Solid Phase Extraction (SPE) with a Waters OASIS HLB column.[7]
-
-
LC-MS/MS Conditions:
Protocol 3: Analysis of Thiamphenicol in Animal Tissues
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Specific column and mobile phase details vary between studies but generally involve reverse-phase chromatography.
-
Mandatory Visualization
Caption: General workflow for the cross-validation of analytical methods between two laboratories.
Caption: Decision pathway for selecting an appropriate internal standard in bioanalytical methods.
Regulatory Context and Best Practices
The validation of bioanalytical methods is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10] While their guidelines are largely similar, there can be differences in specific recommendations for validation parameters.[10] The International Council for Harmonisation (ICH) M10 guideline aims to provide a harmonized framework for bioanalytical method validation.[11]
When using a structural analog like this compound as an internal standard, it is crucial to be aware of potential differences in chromatographic retention time and ionization efficiency compared to the analyte.[4] These differences may result in less effective correction for matrix effects.[4] Therefore, a thorough validation that assesses selectivity, accuracy, precision, recovery, and matrix effects is essential to ensure the reliability of the analytical method.[12][13]
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. qclabdls.portal.gov.bd [qclabdls.portal.gov.bd]
- 9. benchchem.com [benchchem.com]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Inter-laboratory comparison of chloramphenicol quantification methods.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of chloramphenicol, a broad-spectrum antibiotic whose use is restricted in food-producing animals due to potential health risks. The selection of an appropriate analytical method is critical for ensuring food safety and for pharmacokinetic studies in drug development. This document summarizes quantitative performance data and provides detailed experimental protocols for the most prevalent techniques, supported by diagrams to illustrate workflows and mechanisms of action.
Data Presentation: Performance Characteristics of a-Chloramphenicol Quantification Methods
The following tables summarize the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Electron Capture Detection (GC-ECD), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of chloramphenicol in various matrices.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Matrix | Linearity (R²) | Recovery (%) | LOQ/LOD (µg/kg) | Reference |
| Poultry Meal | >0.99 | 94 - 100 | LOQ: Not Reported, CCα: 0.29, CCβ: 0.32 | [1] |
| Chicken Muscle | Not Reported | Significantly higher with SIL-IS* | LOD (with SIL-IS): 0.03, LOD (external matrix-matched): 0.1 | [2][3] |
| Milk | >0.99 (0.1–2.0 µg/kg) | 96.5 ± 10.59 | LOQ: 0.1 | [4] |
| Honey | Not Reported | >97 | CCα: 0.08, CCβ: 0.12 | [5] |
| Various Animal Tissues | 0.99 - 0.998 (0.1–10.0 µg/kg) | 92.1 - 107.1 | CCα and CCβ values were determined | [6] |
| Shrimp | Not Reported | Not Reported | Reliable confirmation at 0.3 | [7] |
| Chicken Meat | 0.9966 | 97.3 - 104.0 | LOQ: Not Reported, CCα: 0.10, CCβ: 0.11 | [8] |
| Meat (Poultry and Beef) | >0.999 (0.5 - 20 ng/g) | 99 - 111 | LOQ: 0.50 ng/g, LOD: 0.16 ng/g | [9] |
*SIL-IS: Stable Isotope Labeled Internal Standard
Table 2: Gas Chromatography-Electron Capture Detection (GC-ECD)
| Matrix | Linearity (R²) | Recovery (%) | LOQ/LOD (µg/kg) | Reference |
| Muscle Tissue | 0.9991 | Accurate to within +3.6% at 8.9 µg/kg | CCα: 0.07, CCβ: 0.12 |
Table 3: High-Performance Liquid Chromatography (HPLC)
| Matrix | Linearity (R²) | Recovery (%) | LOQ/LOD | Reference |
| Pasteurized Milk | Not Reported | Not Reported | Not Reported | |
| Wastewater | Not Reported | 94.0 | Not Reported | |
| Serum | Correlation coefficient of 0.971 (vs. radioenzymatic assay) | Not Reported | Not Reported |
Table 4: Enzyme-Linked Immunosorbent Assay (ELISA)
| Matrix | Linearity (R²) | Recovery (%) | LOQ/LOD (ng/mL) | Reference |
| Bovine Milk (In-house ELISA) | Not Reported | 73 - 100 | CCα: 0.10, CCβ: 0.12 | |
| Bovine Milk (Commercial ELISA) | Not Reported | 87 - 100 | CCα: 0.09, CCβ: 0.12 | |
| Chicken Meat | Not Reported | Not Reported | Positive samples ranged from 12.64 to 226.22 ng/kg | [8] |
| Honey | Not Reported | Specificity to RR-CAP isomer, misses SS-CAP | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are summaries of the procedures described in the referenced literature and should be consulted for complete details.
LC-MS/MS for Chloramphenicol in Poultry Meal[1]
-
Sample Preparation: A simple extraction procedure is employed.
-
Chromatographic Separation: Performed on a reverse-phase C18 column at 40°C using a binary gradient of deionized water and acetonitrile. The flow rate is 0.35 mL/min with a total run time of 5 minutes.
-
Quantification: Achieved using LC-MS/MS in electrospray mode.
-
Validation: The method was validated according to 2021/808/EC guidelines, demonstrating excellent linearity, accuracy, and precision.
UPLC-MS/MS for Chloramphenicol in Chicken Muscle[2]
-
Sample Preparation: Two extraction methods were compared: liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Calibration Approaches: Three calibration methods were investigated:
-
Solvent standard calibration with a stable isotope-labeled internal standard (SIL-IS).
-
External matrix-matched standard calibration.
-
Matrix-matched standard calibration with a SIL-IS.
-
-
Analysis: Performed by ultra-high pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of a SIL-IS was found to significantly improve spiking recoveries.
GC-ECD for Chloramphenicol in Muscle Tissue
-
Internal Standard: The meta isomer of chloramphenicol is used.
-
Validation: The method was validated according to European Union Commission Decision 2002/657/EC.
-
Performance: The method is reported to be highly selective and specific.
ELISA for Chloramphenicol in Bovine Milk
-
Sample Preparation: Milk samples are spiked with standards and extracted with methanol.
-
Assay: An in-house ELISA was developed and compared with a commercial ELISA kit.
-
Confirmation: Results were validated using LC-MS/MS as a confirmatory method.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a general experimental workflow for the analysis of chloramphenicol in a given sample matrix.
Caption: General experimental workflow for chloramphenicol analysis.
Signaling Pathway: Mechanism of Action of Chloramphenicol
This diagram illustrates the mechanism by which chloramphenicol inhibits bacterial protein synthesis.
Caption: Mechanism of chloramphenicol's inhibition of bacterial protein synthesis.
Chloramphenicol acts by binding to the 50S subunit of the bacterial ribosome, specifically to residues A2451 and A2452 of the 23S rRNA within the peptidyl transferase center. This binding prevents the proper positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the formation of peptide bonds and halting protein elongation. This bacteriostatic action is the basis of its antibiotic effect.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. gauthmath.com [gauthmath.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. researchgate.net [researchgate.net]
- 8. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
Performance of DL-threo-Chloramphenicol-d5 in Diverse Analytical Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of DL-threo-Chloramphenicol-d5 (CAP-d5) as an internal standard in the analysis of chloramphenicol and other amphenicol drugs across various biological matrices. The selection of a suitable internal standard is critical for achieving accurate and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays by correcting for variability in sample preparation and instrument response.[1] This document summarizes key performance data from multiple studies, presents detailed experimental protocols, and offers a comparison with alternative internal standards.
Executive Summary
This compound is a widely utilized and well-documented internal standard for the quantification of chloramphenicol and structurally similar compounds in complex matrices such as plasma, urine, honey, and various animal tissues.[2][3][4] While stable isotope-labeled analogs like CAP-d5 are generally preferred to compensate for matrix effects, it is important to note that they may not always perfectly correct for ion suppression or enhancement.[5] This guide presents available data to facilitate an informed decision on the most appropriate internal standard for specific bioanalytical needs.
Performance Characteristics of this compound
The following tables summarize the quantitative performance data for this compound in various matrices, compiled from several validation studies. It is important to consider that experimental conditions may vary between studies.
Table 1: Performance in Food and Animal-Derived Matrices
| Matrix | Analyte | Recovery (%) | Repeatability (RSD %) | Within-Laboratory Reproducibility (RSD %) | Linearity (R²) | CCα | CCβ | Reference |
| Honey | Chloramphenicol | 92 - 104 | < 11 | - | > 0.99 | - | - | [6] |
| Honey | Chloramphenicol | 80.9 - 96.0 | < 8 | - | 0.9944 | - | - | [7] |
| Meat, Seafood, Egg, Milk | Chloramphenicol | - | < 25 (at 0.1 µg/kg) | - | - | 0.02 µg/kg | 0.03 - 0.04 µg/kg | [3] |
| Muscle, Liver, Kidney | Chloramphenicol | 92.1 - 107.1 | 4.4 - 11.0 | 4.7 - 13.6 | 0.99 - 0.998 | See Table in source | See Table in source | [4] |
| Poultry Meal | Chloramphenicol | - | < 11 | - | > 0.999 | - | - | [8] |
Table 2: Performance in Biological Fluids
| Matrix | Analyte | Recovery (%) | Repeatability (RSD %) | Within-Laboratory Reproducibility (RSD %) | Linearity (R²) | CCα | CCβ | Reference |
| Plasma & Urine | Chloramphenicol | - | < 25 (at 0.1 µg/kg) | - | - | 0.02 µg/kg | 0.03 - 0.04 µg/kg | [3] |
| Plasma & Urine | Chloramphenicol | 92.1 - 107.1 | 4.4 - 11.0 | 4.7 - 13.6 | 0.99 - 0.998 | See Table in source | See Table in source | [4] |
| Urine | Chloramphenicol | - | - | - | - | 0.087 µg/kg | ≤ 0.10 µg/kg | [9] |
Comparison with Alternative Internal Standards
While this compound is a deuterated analog of the target analyte and often the preferred choice, other compounds can be used as internal standards. A common alternative is a deuterated analog of a structurally similar compound, such as Thiamphenicol-d3, when analyzing for thiamphenicol.[2] In some cases, a non-deuterated structural analog may be employed.[10]
Table 3: Comparative Performance of Internal Standards for Thiamphenicol Analysis
| Internal Standard | Analyte | Matrix | Linearity (ng/mL) | Recovery (%) | Precision (RSD %) | Reference |
| Chloramphenicol-d5 | Thiamphenicol | Various | - | Good | Acceptable | [2] |
| Thiamphenicol-d3 | Thiamphenicol | Various | - | - | - | [2] |
Note: Comprehensive, direct head-to-head comparative validation data for Thiamphenicol-d3 is not as readily available in the public domain as for Chloramphenicol-d5.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of experimental protocols that have utilized this compound as an internal standard.
Protocol 1: Analysis of Chloramphenicol in Plasma and Urine
This method employs a liquid-liquid extraction followed by LC-MS/MS analysis.[3]
-
Sample Preparation:
-
Add this compound internal standard to the plasma or urine sample.
-
Apply the sample to a Chem Elut extraction cartridge.
-
Elute with ethyl acetate.
-
Wash the eluate with hexane.
-
Evaporate the solvent.
-
Reconstitute the residue in a methanol/water mixture.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Employ a multiple reaction monitoring (MRM) acquisition method in negative ionization mode.
-
Monitor the transitions: 321→152 and 321→194 for quantification and confirmation of chloramphenicol, and 326→157 for the internal standard.[3]
-
Protocol 2: Analysis of Chloramphenicol in Honey
This method utilizes a simple dilution followed by online solid-phase extraction and LC-MS/MS analysis.[7]
-
Sample Preparation:
-
Dissolve 5 g of honey in 15 mL of purified water.
-
Add the this compound internal standard.
-
-
Automated Online Extraction and LC-MS/MS Analysis:
-
Inject the diluted sample into an automated sample preparation system with online solid-phase extraction (e.g., TurboFlow™).
-
Analyze using an LC-MS/MS system with a triple quadrupole mass spectrometer in negative ion heated electrospray ionization (H-ESI) mode.
-
Logical Relationships in Internal Standard Selection
The choice of an internal standard is a critical decision in quantitative bioanalysis. The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction behavior, thus effectively compensating for variations in the analytical process.
Conclusion
Based on the available scientific literature, this compound is a robust and well-validated internal standard for the quantification of chloramphenicol and other amphenicols in a wide range of biological and food matrices.[2][4] The data consistently demonstrate good linearity, recovery, and precision. While it is the preferred choice for chloramphenicol analysis, researchers should be aware of the potential for differential matrix effects that can occur even with stable isotope-labeled standards.[5] The experimental protocols provided herein offer a starting point for method development and validation. For the analysis of other amphenicols like thiamphenicol, while CAP-d5 has been successfully used, a thorough in-house validation is always recommended to ensure optimal performance for the specific matrix and analytical method.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of chloramphenicol residues in meat, seafood, egg, honey, milk, plasma and urine with liquid chromatography-tandem mass spectrometry, and the validation of the method based on 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. qclabdls.portal.gov.bd [qclabdls.portal.gov.bd]
- 9. sitesv2.anses.fr [sitesv2.anses.fr]
- 10. benchchem.com [benchchem.com]
The Gold Standard: Justification for Using a Deuterated Internal Standard in Regulated Bioanalysis
In the exacting world of regulated bioanalysis, where precision and reliability are paramount, the choice of an internal standard (IS) is a critical decision that can significantly impact the quality of quantitative data. Among the available options, the deuterated internal standard, a type of stable isotope-labeled internal standard (SIL-IS), has emerged as the preferred choice for liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive justification for its use, comparing its performance against non-deuterated alternatives and offering the experimental evidence that underpins its status as the "gold standard."
An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, including calibration standards and quality controls, before any sample processing.[1] Its fundamental role is to compensate for variability that can occur during the entire analytical workflow, from sample preparation and extraction to injection and instrument response.[1][2] An ideal internal standard co-elutes with the analyte and is affected by experimental variations in the same way, ensuring that the ratio of their responses remains constant.[3]
Deuterated internal standards are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with their heavier stable isotope, deuterium.[4] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave almost identically throughout the analytical process.[5] This is in contrast to non-deuterated or structural analogue internal standards, which are different chemical entities with similar but not identical structures.[4]
Superior Performance in Mitigating Matrix Effects
One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[6][7] This can lead to inaccurate and imprecise quantification.[8] Because a deuterated internal standard has nearly identical chromatographic behavior to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[8][9] This co-elution allows the deuterated IS to effectively normalize the analyte's response, leading to more accurate and reliable data.[9] Structural analogues, however, often have different retention times and can be affected differently by the matrix, leading to poor compensation for these effects.[4]
Enhanced Accuracy and Precision
The use of a deuterated internal standard consistently leads to improved accuracy and precision in quantitative bioanalysis.[10] By compensating for variabilities in extraction recovery, matrix effects, and instrument response, the SIL-IS ensures that the calculated concentration of the analyte is a true reflection of its concentration in the original sample.[1][11] Studies have shown that methods employing deuterated standards exhibit lower coefficients of variation (%CV) and bias compared to those using structural analogues.[12]
Regulatory Expectations
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the validation of bioanalytical methods to ensure data integrity.[6] While not always explicitly mandating the use of stable isotope-labeled internal standards, their use is considered a best practice and is strongly encouraged.[11][13] The EMA has noted that a high percentage of submissions incorporate SIL-IS.[9][11] The adoption of the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation has further harmonized the expectations of these agencies, emphasizing the need for a well-characterized and appropriate internal standard.[13] The use of a deuterated standard demonstrates a commitment to producing high-quality, robust, and reliable data, which can facilitate a smoother regulatory review process.[11]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards is evident when comparing key performance parameters against non-deuterated (structural analogue) internal standards.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard | Justification |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing the same ionization suppression or enhancement.[3][9] | Variable: Different retention times can lead to differential matrix effects and inconsistent compensation.[4] | Near-identical physicochemical properties of the deuterated IS ensure it effectively tracks and normalizes matrix-induced variability.[8] |
| Accuracy (% Bias) | Typically within ±5%[10] | Can exceed ±15%[10] | Better compensation for analytical variability leads to results that are closer to the true value.[12] |
| Precision (%CV) | Typically <10%[10] | Can be >15%[10] | The consistent tracking of the analyte throughout the analytical process reduces the variability between measurements.[12] |
| Extraction Recovery | Virtually identical to the analyte.[6] | Can differ significantly from the analyte.[6] | The chemical similarity ensures that the deuterated IS and the analyte are extracted with the same efficiency.[4] |
| Co-elution with Analyte | Generally co-elutes, with the potential for slight chromatographic shifts (isotope effect).[6] | Elutes at a different retention time.[6] | Co-elution is crucial for effective compensation of matrix effects at the point of ionization.[14] |
| Regulatory Acceptance | Preferred and considered the "gold standard" by regulatory agencies.[9][11] | Acceptable, but requires more rigorous validation to demonstrate its suitability.[5][15] | Demonstrates a commitment to high-quality and robust data, aligning with regulatory expectations for method reliability.[11] |
| Cost and Availability | Higher cost and may require custom synthesis.[4] | Generally lower cost and more readily available.[4] | The initial investment is often offset by improved data quality, reduced need for sample reanalysis, and faster method development.[9] |
Experimental Protocol: Evaluation of Matrix Effects
To objectively assess the ability of an internal standard to compensate for matrix effects, a rigorous experimental protocol should be followed. This is a key experiment in bioanalytical method validation.
Objective: To evaluate and compare the matrix effects of a deuterated and a non-deuterated internal standard.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Analyte stock solution.
-
Deuterated internal standard stock solution.
-
Non-deuterated internal standard stock solution.
-
LC-MS/MS system.
-
Appropriate solvents and reagents for sample preparation.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike the analyte and each internal standard (in separate experiments) into the reconstitution solvent at a concentration representative of the final extract.
-
Set 2 (Post-extraction Spike): Extract blank matrix from each of the six different sources. Spike the analyte and each internal standard (in separate experiments) into the extracted blank matrix at the same concentration as Set 1.
-
Set 3 (Pre-extraction Spike): Spike the analyte and each internal standard (in separate experiments) into the blank matrix from each of the six different sources before the extraction process.
-
-
Sample Analysis: Analyze all prepared samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for the analyte and each IS by dividing the peak area in the presence of matrix (Set 2) by the peak area in the neat solution (Set 1).
-
IS-Normalized MF: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source.
-
Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.
-
Acceptance Criteria:
-
The %CV of the IS-normalized MF should ideally be ≤15%.[1] A lower %CV indicates better compensation for the variability of the matrix effect.
Logical Workflow for Bioanalysis Using a Deuterated Internal Standard
The following diagram illustrates the logical flow of a typical regulated bioanalytical workflow incorporating a deuterated internal standard.
Conclusion
The decision to use a deuterated internal standard in regulated bioanalysis is a scientifically sound choice that is justified by its superior ability to compensate for analytical variability, particularly matrix effects.[11] This leads to more accurate, precise, and reliable data that can withstand the scrutiny of regulatory review.[6] While the initial cost of a deuterated standard may be higher than that of a structural analogue, the long-term benefits of improved data quality, reduced need for costly sample reanalysis, and increased confidence in study outcomes provide a compelling justification for its use.[9] For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, the deuterated internal standard remains the unequivocal gold standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bioanalysisjournal.com [bioanalysisjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Robustness of Analytical Methods with DL-threo-Chloramphenicol-d5: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods. This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where variability in sample preparation and instrument response can significantly impact accuracy and precision.[1][2] This guide provides a comprehensive assessment of DL-threo-Chloramphenicol-d5 (CAP-d5) as an internal standard, comparing its performance with alternative approaches and providing supporting experimental data to inform your method development.
This compound is a deuterated analog of chloramphenicol (CAP), a broad-spectrum antibiotic.[3][4] Its use as an internal standard is well-documented for the quantification of chloramphenicol and other structurally similar compounds, like thiamphenicol, in various complex matrices.[5][6] The key advantage of a stable isotope-labeled internal standard like CAP-d5 is that it co-elutes with the analyte and behaves similarly during sample extraction and ionization, effectively compensating for matrix effects and other sources of analytical variability.[2]
Performance Data at a Glance: this compound
The robustness of an analytical method is demonstrated through rigorous validation, assessing parameters such as linearity, recovery, precision, and the limit of quantification (LOQ). The following tables summarize the performance of methods utilizing CAP-d5 as an internal standard across different matrices.
Table 1: Method Performance for Chloramphenicol (CAP) Quantification using CAP-d5
| Matrix | Linearity Range (µg/kg) | Correlation Coefficient (R²) | Recovery (%) | Precision (%RSD) | LOQ (µg/kg) | Reference |
| Honey | 0.15 - Not Specified | > 0.992 | 92 - 104 | 11 | 0.15 | [6][7] |
| Milk | 0.1 - 2.0 | > 0.99 | 96.5 ± 10.59 | 10.6 (Repeatability) | 0.1 | [8] |
| Poultry Meal | 0.25 - 5.0 | > 0.999 | 94 - 100 | < 11 | Not Specified | |
| Honey | 0.024 - 1.5 | 0.9944 | 80.9 - 96.0 | < 8 | 0.047 | [9] |
| Urine | 0.075 - 0.6 | Not Specified | Not Specified | Not Specified | ≤ 0.10 (as CCβ) | [10] |
Table 2: Comparative Performance for Thiamphenicol Quantification
While direct head-to-head studies for chloramphenicol are scarce, data from thiamphenicol analysis offers insights into the performance of CAP-d5 (a structural analog) versus a deuterated analog of the analyte itself.
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | Recovery (%) | Precision (%RSD) | LLOQ (ng/mL) | Reference |
| Chloramphenicol-d5 | Thiamphenicol | Animal Tissues | Not Stated | Not Stated | Not Stated | 0.1 - 1 ng/g (LOD) | [11] |
| Chlorzoxazone | Thiamphenicol | Human Plasma | 10 - 8000 | Not Stated | < 10 (Intra-day) | 10 | [11][12] |
| Salylic Acid | Thiamphenicol | Rabbit Tears | 0.032 - 32.0 | Not Stated | Not Stated | 0.032 | [11] |
The data consistently demonstrates that methods validated using CAP-d5 achieve excellent linearity, high recovery, and acceptable precision, meeting the stringent requirements of regulatory bodies like the European Commission.[6][8]
Experimental Protocols
The robustness of an analytical method is intrinsically linked to its experimental protocol. Below are detailed methodologies from published studies, highlighting key steps from sample preparation to analysis.
Protocol 1: Analysis of Chloramphenicol in Honey
This method utilizes a straightforward liquid-liquid extraction followed by UPLC-MS/MS analysis.
-
Sample Preparation:
-
Weigh 2 g of honey into a 50 mL centrifuge tube.
-
Add 2 mL of Milli-Q water (pH 3.3) and vortex for 1 minute.[6]
-
Add 10 mL of ethyl acetate and centrifuge at 4500 rpm.[13]
-
Evaporate the supernatant to dryness at 40°C under a gentle nitrogen stream.[13]
-
Reconstitute the residue with 1 mL of Milli-Q water and 1 mL of n-Hexane/CCl₄ (50:50).[13]
-
The aqueous layer is transferred to a UPLC vial for analysis.[13]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Protocol 2: Analysis of Chloramphenicol in Milk
This protocol involves a liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup.
-
Sample Preparation:
-
LC-MS/MS Conditions:
Visualizing the Workflow and Logic
Diagrams are essential for understanding the logical flow of experiments and the principles of method robustness.
Caption: General workflow for chloramphenicol analysis using a deuterated internal standard.
Caption: One-Factor-at-a-Time (OFAT) approach for assessing method robustness.
Conclusion
The available data strongly supports the use of this compound as a robust and reliable internal standard for the quantification of chloramphenicol and structurally related compounds in complex biological matrices.[5][8] Its use allows for accurate and precise measurements by compensating for variations inherent in the analytical process.[6] When developing a new analytical method, a thorough in-house validation is crucial to establish its performance characteristics for the specific matrix and instrumentation used.[14][15] The protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to develop and validate robust analytical methods.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sitesv2.anses.fr [sitesv2.anses.fr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 14. 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 15. 10.1 Robustness and ruggedness relation to LC-MS method development – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Safety Operating Guide
Proper Disposal of DL-threo-Chloramphenicol-d5: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling DL-threo-Chloramphenicol-d5 must adhere to strict disposal protocols due to its classification as a suspected carcinogen. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.
This compound, a deuterated analog of chloramphenicol, requires management as hazardous chemical waste. Improper disposal can lead to environmental contamination and potential health risks. The following procedures are based on safety data sheet recommendations and established best practices for hazardous waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal service.
-
Waste Collection:
-
Collect waste this compound, including pure compound, stock solutions, and contaminated materials (e.g., pipette tips, vials), in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the waste. For solutions, use a container suitable for flammable liquids if a combustible solvent is used for dissolution.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep solid waste separate from liquid waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., health hazard).
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Follow all institutional and local regulations for the storage of hazardous waste, including limits on accumulation time and quantity.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound. The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Quantitative Data Summary
The following table summarizes key hazard and classification information for this compound, derived from safety data sheets.
| Parameter | Value | Reference |
| GHS Hazard Statement | H350: May cause cancer | [1][2] |
| GHS Pictogram | Health Hazard (GHS08) | [1][2] |
| Signal Word | Danger | [2] |
| Storage Class Code | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | [2] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous for water) |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
It is imperative to consult and adhere to all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal. The information provided here is intended as a guide and does not supersede these regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
